molecular formula C10H7BrClN B188114 6-Bromo-4-chloro-2-methylquinoline CAS No. 53364-85-5

6-Bromo-4-chloro-2-methylquinoline

Cat. No.: B188114
CAS No.: 53364-85-5
M. Wt: 256.52 g/mol
InChI Key: OCNREXWJWVKEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNREXWJWVKEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355055
Record name 6-bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53364-85-5
Record name 6-bromo-4-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53364-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-4-chloro-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53364-85-5

This technical guide provides an in-depth overview of 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and potential biological applications.

Core Properties and Data

This compound is a solid, crystalline compound with the molecular formula C₁₀H₇BrClN.[1][2] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties
PropertyValueSource
CAS Number 53364-85-5[1]
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol [2]
Melting Point 75 °C[4]
Boiling Point 321.9 °C at 760 mmHg[4]
Solubility Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran.[5]
Appearance White to cream to brown crystals or powder.
Computed Properties
PropertyValueSource
XLogP3 3.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 254.94504 Da[1]
Monoisotopic Mass 254.94504 Da[1]
Topological Polar Surface Area 12.9 Ų[1]
Heavy Atom Count 13[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 4-Bromoaniline C Ethyl 3-(4-bromoanilino)crotonate A->C + Ethyl Acetoacetate (Acid Catalyst, Heat) B Ethyl Acetoacetate D 6-Bromo-2-methylquinolin-4-ol C->D High Temperature (e.g., in Diphenyl Ether) E This compound D->E Phosphorus Oxychloride (POCl₃) (Heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol

  • In a high-temperature reaction vessel, heat diphenyl ether to approximately 250 °C.

  • Slowly add the crude ethyl 3-(4-bromoanilino)crotonate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature for 1-2 hours. The cyclization product will precipitate out of the solution upon cooling.

  • Cool the mixture to room temperature and add hexane or petroleum ether to facilitate precipitation.

  • Collect the solid product by filtration, wash with a non-polar solvent, and dry.

Step 3: Synthesis of this compound

  • In a flask fitted with a reflux condenser, suspend 6-Bromo-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Development

Halogenated quinolines are a well-established class of compounds in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.[6] this compound serves as a key building block for the synthesis of novel therapeutic agents. Its reactive chloro group at the 4-position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Potential Targeting of Cancer-Related Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of structurally similar quinoline derivatives suggest its potential to be developed into inhibitors of key signaling pathways implicated in cancer progression. These pathways include the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.[7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as EGFR inhibitors.

EGFR_Pathway cluster_pathway EGFR Signaling Cascade cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline Derivative (from 6-Bromo-4-chloro- 2-methylquinoline) Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by derivatives of this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy.

VEGFR2_Pathway cluster_pathway VEGFR-2 Signaling Cascade cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Quinoline Derivative (from 6-Bromo-4-chloro- 2-methylquinoline) Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is common in various cancers.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Cascade cluster_inhibition Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Growth, Survival & Proliferation Akt->CellSurvival Inhibitor Quinoline Derivative (from 6-Bromo-4-chloro- 2-methylquinoline) Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its well-defined chemical properties and reactive sites provide a solid foundation for the synthesis of a diverse library of compounds. The exploration of its derivatives as inhibitors of key signaling pathways in cancer and other diseases represents a promising avenue for future research and drug discovery. This technical guide serves as a valuable resource for scientists and researchers working in this exciting field.

References

Physicochemical properties of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented herein are essential for professionals engaged in drug discovery, development, and chemical synthesis, offering critical insights for predicting the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding the compound's characteristics and behavior.

PropertyValueData Source
Molecular Formula C₁₀H₇BrClN[1][2][3][4]
Molecular Weight 256.53 g/mol [2][3][4]
Melting Point 75 °C[2]
Boiling Point 321.9 °C at 760 mmHg[2]
LogP (Octanol-Water) ~3.9[2][5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, THF).[6]-
Density 1.591 g/cm³[2]
PSA (Polar Surface Area) 12.9 Ų[2][5][7]

Experimental Protocols for Property Determination

While specific experimental data for all properties are not exhaustively published, the following are detailed, standard methodologies that can be employed to determine the physicochemical characteristics of this compound and related quinoline derivatives.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.

Methodology:

  • An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which typically takes 24-48 hours.[8]

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a biphasic system consisting of n-octanol and water (or a pH 7.4 buffer), which have been mutually saturated.[8]

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and the aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[8]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The LogP is the logarithm of this value.[8]

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • A solution of this compound of a known concentration is prepared in water or a suitable co-solvent system if aqueous solubility is limited.[8]

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.

  • The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[8]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study of this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_application Application & Development Compound Compound Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Compound->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Structure->MP Sol Solubility Structure->Sol LogP LogP Structure->LogP pKa pKa Structure->pKa ADMET In Silico ADMET Prediction MP->ADMET Sol->ADMET LogP->ADMET pKa->ADMET Bioassay Biological Assays ADMET->Bioassay Formulation Formulation Development Bioassay->Formulation

Caption: Workflow for physicochemical characterization and drug development.

SynthesisPathway start Starting Materials (e.g., 4-Bromoaniline derivative) step1 Cyclization Reaction start->step1 intermediate Quinolinone Intermediate (e.g., 6-Bromo-2-methylquinolin-4-ol) step1->intermediate step2 Chlorination (e.g., with POCl₃) intermediate->step2 product Final Product (this compound) step2->product

Caption: A generalized synthetic pathway for quinoline derivatives.

References

Structural Analysis and Characterization of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 6-Bromo-4-chloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, spectroscopic data, and recommended experimental protocols for its synthesis and analysis.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. It is important to note that while some experimental data for closely related analogs are available, certain data points for the target molecule are based on computational predictions.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₇BrClNPubChem[1]
Molecular Weight 256.53 g/mol PubChem[1]
CAS Number 53364-85-5PubChem[1]
Appearance Solid (predicted)Sigma-Aldrich
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Table 2: Spectroscopic Data (¹H NMR)

Note: Experimental ¹H NMR data for the target compound was not available in the searched literature. The following data is for the closely related analog, 6-Bromo-4-chloroquinoline.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
8.87d4.5Ar-HChemicalBook[2]
8.32d2.0Ar-HChemicalBook[2]
8.03d9.0Ar-HChemicalBook[2]
7.99dd9.0, 2.0Ar-HChemicalBook[2]
7.82d4.5Ar-HChemicalBook[2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

Note: The following protocol is an adapted method based on the synthesis of the isomeric compound, 6-Bromo-2-chloro-4-methylquinoline, due to the absence of a direct published synthesis for the target molecule.

Reaction Scheme:

Synthesis_of_6_Bromo_4_chloro_2_methylquinoline reactant 6-Bromo-4-hydroxy-2-methylquinoline reagent POCl₃ product This compound reactant->product Reflux

Figure 1: Synthesis of this compound.

Materials:

  • 6-Bromo-4-hydroxy-2-methylquinolinone

  • Phosphorus oxychloride (POCl₃)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 6-Bromo-4-hydroxy-2-methylquinolinone in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.

  • After reflux, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled solution onto a vigorously stirred slurry of concentrated ammonium hydroxide and ice. An immediate solid precipitate should form.

  • Transfer the slurry to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic extracts and wash them with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot absolute ethanol.

Characterization Methods

¹H NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Analyze the resulting spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic patterns for the molecular ion and any fragments containing these halogens. The expected M:M+2 ratio for a fragment containing one bromine atom is approximately 1:1, and for one chlorine atom is approximately 3:1.

Structural and Workflow Diagrams

The following diagrams illustrate the chemical structure and a typical workflow for the analysis of this compound.

Figure 2: Chemical Structure of this compound.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Synthesis via Chlorination workup Aqueous Workup and Extraction synthesis->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ftir FT-IR Spectroscopy purification->ftir xrd X-ray Crystallography (if crystalline) purification->xrd interpretation Spectral Interpretation nmr->interpretation ms->interpretation ftir->interpretation xrd->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation

Figure 3: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₇BrClN, with a molecular weight of approximately 256.53 g/mol . The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.17d2.0H-5
7.86dd9.0, 2.0H-7
7.74d9.0H-8
7.33s-H-3
2.69s--CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
159.9C-2
147.8C-8a
144.5C-4
134.1C-7
130.4C-5
127.2C-4a
125.8C-8
122.6C-3
119.9C-6
25.1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below. Due to the lack of a publicly available spectrum for this specific compound, the data is inferred based on characteristic frequencies for substituted quinolines and halogenated aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2920-2980MediumMethyl C-H stretch
1600-1620StrongC=N stretching (quinoline ring)
1550-1580StrongC=C stretching (aromatic ring)
1450-1500MediumC=C stretching (aromatic ring)
1000-1100StrongC-Cl stretch
800-850StrongC-H out-of-plane bending
550-650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
255~100[M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN)
257~130[M+2]⁺ (C₁₀H₇⁸¹Br³⁵ClN and C₁₀H₇⁷⁹Br³⁷ClN)
259~42[M+4]⁺ (C₁₀H₇⁸¹Br³⁷ClN)
220Moderate[M-Cl]⁺
176Moderate[M-Br]⁺
141Moderate[M-Br-Cl]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a 400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument. The spectral width is set to approximately 220-250 ppm. A larger number of scans is required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: As this compound is a solid, the KBr pellet method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Electron Impact (EI) at 70 eV is a common ionization method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound: This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for Direct Infusion/Injection Sample->MS_Prep NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR_Spec->NMR_Data IR_Data IR Spectrum: Absorption Bands IR_Spec->IR_Data MS_Data Mass Spectrum: m/z Values, Isotopic Pattern MS_Spec->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Navigating the Physicochemical Landscape of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Bromo-4-chloro-2-methylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of its physicochemical properties, which are critical for its handling, formulation, and application.

Introduction

This compound is a halogenated quinoline derivative with a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[] Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, suggests a complex physicochemical profile that dictates its behavior in various chemical environments. Understanding its solubility in common laboratory solvents and its stability under different stress conditions is paramount for its effective use in synthesis, purification, and formulation. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining these properties and presents illustrative data based on the expected behavior of similar chemical structures.

Predicted Physicochemical Properties

A summary of the key predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₇BrClN[]
Molecular Weight256.53 g/mol []
XLogP33.9[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count0[2]
Exact Mass254.94504 g/mol [2]
Physical FormSolid[]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "like dissolves like" principle suggests that this compound, being a moderately polar compound, will exhibit varying degrees of solubility in different organic solvents.

Illustrative Solubility Data

Due to the absence of published experimental data, Table 2 provides a set of hypothetical solubility values for this compound in a range of common laboratory solvents at ambient temperature. These values are intended to be illustrative and would need to be confirmed by experimental analysis.

Table 2: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C

SolventDielectric Constant (Approx.)PolarityPredicted Solubility (mg/mL)
Water80.1Polar Protic< 0.1
Methanol32.7Polar Protic5 - 10
Ethanol24.5Polar Protic10 - 20
Acetone20.7Polar Aprotic20 - 50
Dichloromethane (DCM)9.1Polar Aprotic> 100
Tetrahydrofuran (THF)7.6Polar Aprotic> 100
Ethyl Acetate6.0Polar Aprotic50 - 100
Toluene2.4Non-polar1 - 5
Hexane1.9Non-polar< 0.1
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive determination of solubility is achieved through established experimental protocols such as the shake-flask method.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed or centrifuge them to facilitate the separation of the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination

Stability Profile

The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compound to conditions more severe than those expected during storage.

Illustrative Stability Data:

Table 3 summarizes the expected stability of this compound under various stress conditions. The data is illustrative and serves to indicate potential degradation liabilities.

Table 3: Illustrative Stability of this compound under Forced Degradation Conditions

ConditionReagent/StressTimeTemperaturePredicted Outcome
Hydrolytic
Acidic0.1 M HCl24 h60°CPotential for degradation
NeutralWater24 h60°CLikely stable
Basic0.1 M NaOH24 h60°CPotential for degradation
Oxidative 3% H₂O₂24 hRTPotential for N-oxide formation
Thermal Dry Heat48 h80°CLikely stable
Photolytic UV/Vis Light24 hRTPotential for degradation
Experimental Protocol for Stability Assessment

A systematic approach is required to evaluate the stability of this compound.

Protocol:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents or use the solid form.

  • Stress Application: Expose the samples to a range of conditions as outlined in ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

  • Time-Point Analysis: At specified time intervals, withdraw samples and analyze them using a stability-indicating analytical method, typically HPLC.

  • Degradation Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.

experimental_workflow_stability cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS Mass Spectrometry HPLC->MS Identify Degradants Endpoint Determine Degradation Pathways & Stability Profile MS->Endpoint Start Prepare Samples of This compound Start->Acid Expose at t=0, t=x... Start->Base Expose at t=0, t=x... Start->Oxidative Expose at t=0, t=x... Start->Thermal Expose at t=0, t=x... Start->Photo Expose at t=0, t=x...

Caption: Workflow for Stability Assessment

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the presented quantitative data is illustrative, the detailed experimental protocols offer a clear path for researchers to determine these critical physicochemical parameters. The insights gained from such studies are indispensable for the advancement of this compound in research and development, ensuring its safe handling, effective formulation, and reliable application in its intended scientific pursuits. Further experimental investigation is necessary to establish a definitive solubility and stability profile.

References

The Pharmacological Potential of Substituted Quinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of compounds with a broad spectrum of biological activities.[1] Derivatives of this versatile scaffold have been extensively investigated and developed as therapeutic agents, demonstrating significant potential in the treatment of a wide array of diseases. This technical guide provides an in-depth overview of the core biological activities of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity

Substituted quinolines have emerged as a prominent class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro anticancer activities of various classes of substituted quinoline derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)
12eMGC-803 (Gastric)1.38[1]
12eHCT-116 (Colon)5.34[1]
12eMCF-7 (Breast)5.21[1]

Table 2: Anticancer Activity of Quinoline Derivatives Targeting EGFR/HER-2

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (GI50 in µM)
Compound 5aQuinoline-based EGFR/HER-2 dual inhibitorMCF-7 (Breast)0.025 - 0.082
Compound 5aA-549 (Lung)0.025 - 0.082

Table 3: Anticancer Activity of Other Substituted Quinolines

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (GI50 in µM)
Compounds 13e, 13f, 13hPyridine at C4, various substituents on quinolinePC-3 (Prostate)2.61, 4.73, 4.68
Compounds 13e, 13f, 13hKG-1 (Leukemia)3.56, 4.88, 2.98
Key Signaling Pathways in Anticancer Activity

The anticancer effects of many substituted quinolines are attributed to their ability to inhibit key protein kinases and signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is common in various cancers. Certain substituted quinolines have been designed as dual inhibitors of EGFR and HER2.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 AutoP Autophosphorylation EGFR_HER2->AutoP PI3K PI3K AutoP->PI3K Ras Ras AutoP->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Substituted Quinoline Quinoline->EGFR_HER2 Inhibition

Caption: EGFR/HER2 Signaling Pathway Inhibition by Substituted Quinolines.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Several quinoline derivatives have been shown to exert their anticancer effects by targeting components of this pathway.

PI3K_Akt_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynth Protein Synthesis & Cell Growth mTORC1->ProteinSynth Quinoline Substituted Quinoline Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR Pathway Inhibition by Substituted Quinolines.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinoline Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow of the MTT Assay for Cell Viability.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the substituted quinoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software.

Antimicrobial Activity

Substituted quinolines, particularly the fluoroquinolones, are a well-established class of antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antimicrobial Activity of Substituted Quinolines

CompoundBacterial StrainMIC (µg/mL)
7-(2-(aminomethyl)morpholino) derivative 28Gram-positive bacteriaBetter than ciprofloxacin, norfloxacin, and ofloxacin
Qa5Xanthomonas oryzae (Xoo)3.12
Quinoline derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50
Experimental Protocol for MIC Determination

This is a widely used method for determining the MIC of an antimicrobial agent.[8][9][10]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the substituted quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

MIC_Determination_Workflow Start Start PrepareInoculum Prepare Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate 96-well Plate PrepareInoculum->Inoculate SerialDilution Serial Dilution of Quinoline SerialDilution->Inoculate Incubate Incubate 18-24h Inoculate->Incubate ReadMIC Read MIC (No Turbidity) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Antiviral Activity

Certain substituted quinolines have demonstrated promising activity against a range of viruses.

Quantitative Data on Antiviral Activity

Table 5: Antiviral Activity of Substituted Quinolines

CompoundVirusIC50 (µM)
9bInfluenza A virus0.88 - 6.33
4a, 4c, 6c, 6f, 6g, 6i, 9a-9dInfluenza A virus0.88 - 4.92

Anti-inflammatory Activity

Substituted quinolines have been investigated for their potential to alleviate inflammation.

Experimental Protocol for Anti-inflammatory Activity Assessment

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[11][12][13]

Protocol:

  • Animal Grouping: Divide rats into groups (control, standard drug, and test compound groups).

  • Compound Administration: Administer the substituted quinoline compound or standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimalarial Activity

Quinolines are historically significant as antimalarial agents, with quinine and its synthetic analogs like chloroquine being cornerstone therapies for decades.

Quantitative Data on Antimalarial Activity

Table 6: Antimalarial Activity of Substituted Quinolines

CompoundPlasmodium falciparum StrainIC50 (µM)
17CQR PfW20.097 ± 0.006
ChloroquineCQR PfW20.23 ± 0.07
46P. falciparum0.036 µg/mL
ChloroquineP. falciparum0.020 µg/mL
Mechanism of Antimalarial Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.[14][15][16]

Hemozoin_Inhibition cluster_0 Normal Parasite Metabolism cluster_1 Action of Chloroquine Hemoglobin Hemoglobin (in RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite ParasiteVacuole Parasite Food Vacuole Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization HemeChloroquine Heme-Chloroquine Complex Chloroquine Chloroquine Chloroquine->Heme Chloroquine->Hemozoin Inhibits Polymerization ParasiteDeath Parasite Death HemeChloroquine->ParasiteDeath Toxicity

Caption: Mechanism of Chloroquine Action via Hemozoin Inhibition.

Synthesis of Substituted Quinolines

A variety of synthetic methodologies have been developed for the preparation of substituted quinolines.

Synthesis of 2-Substituted Quinolines

One common method involves a three-component reaction of an aromatic amine, an aldehyde, and a tertiary amine, which acts as the vinyl source.[17][18] This metal-free approach proceeds via a [4+2] condensation to form the pyridine ring.

Synthesis of 4-Substituted Quinolines

The synthesis of 4-aminoquinolines is often achieved through nucleophilic aromatic substitution on a 4-chloroquinoline precursor with an appropriate amine.[19][20] Another approach is the Gould-Jacobs reaction, which involves the reaction of an aniline with an ethoxymethylenemalonic ester followed by cyclization and subsequent modifications.

Synthesis of Quinoline-Chalcone Derivatives

These hybrids are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a quinoline carbaldehyde in the presence of a base.[1][21][22]

This technical guide provides a foundational understanding of the diverse biological activities of substituted quinolines. The quantitative data, detailed experimental protocols, and mechanistic insights are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, physicochemical properties, mechanisms of action, and diverse therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Synthesis

Quinoline is a colorless, hygroscopic liquid with a characteristic aromatic odor. The presence of the nitrogen atom in the heterocyclic ring imparts basic properties to the molecule. The planar and aromatic nature of the quinoline scaffold allows it to participate in π-π stacking and hydrophobic interactions with biological macromolecules, a key feature of its pharmacological activity. The electronic properties of the ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.

The synthesis of the quinoline core can be achieved through several classic named reactions, each offering a distinct pathway to this important scaffold.

Key Synthetic Methodologies:
  • Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[1][2]

  • Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2]

  • Combes Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed cyclization to form the quinoline ring.[1][2]

  • Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, under acidic or basic conditions.[2]

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key pharmacophore in a multitude of approved drugs and clinical candidates, demonstrating a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3][4]

Antimalarial Activity

Historically, quinoline-containing compounds like quinine, isolated from the bark of the Cinchona tree, were the first effective treatments for malaria. Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have since become mainstays in the global fight against this parasitic disease.

Mechanism of Action of Chloroquine: Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite Plasmodium falciparum. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. Chloroquine is thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin crystals. The accumulation of free heme is toxic to the parasite, leading to its death.[4][5][6]

Anticancer Activity

A significant number of modern anticancer drugs are based on the quinoline scaffold. These compounds often function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells.

Kinase Inhibition: Many quinoline-based anticancer agents are designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these drugs can halt tumor progression.

Drug NameTarget KinasesFDA ApprovalTherapeutic Use
Bosutinib BCR-Abl, Src2012Chronic Myeloid Leukemia (CML)[1][7]
Cabozantinib VEGFR, MET, AXL, RET2012Medullary Thyroid Cancer, Renal Cell Carcinoma[8][9][10]
Lenvatinib VEGFR, FGFR, PDGFRα, RET, KIT2015Differentiated Thyroid Cancer, Renal Cell Carcinoma[2][5][11]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth and survival. Several quinoline derivatives have been developed to target key components of this pathway, offering a promising strategy for cancer therapy.[12]

Antibacterial and Antitubercular Activity

The quinoline core is also present in a class of broad-spectrum antibiotics known as fluoroquinolones (e.g., ciprofloxacin, levofloxacin). These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] More recently, the diarylquinoline bedaquiline was approved for the treatment of multidrug-resistant tuberculosis. Bedaquiline has a novel mechanism of action, targeting the proton pump of mycobacterial ATP synthase.[14]

Quantitative Data on Selected FDA-Approved Quinoline Drugs

The following tables summarize key quantitative data for several FDA-approved drugs containing the quinoline scaffold.

Table 1: Pharmacokinetic Parameters of Selected Quinoline-Based Drugs

DrugBioavailabilityTmax (hours)Half-life (hours)Protein Binding (%)Metabolism
Bosutinib Increased with food[1][3]4-6[3]~22.5[15]94[3]CYP3A4[1]
Cabozantinib Increased with high-fat meal[16]~2-3[17]~120[16]>99.7[17]CYP3A4[17]
Lenvatinib ~85%[2]1-4[2]~28[2]98-99[11]CYP3A4, Aldehyde oxidase[11]
Bedaquiline Increased with food[18]~5[14]~5.5 months (terminal)[14]>99.9CYP3A4[18]

Table 2: In Vitro Potency (IC50) of Selected Quinoline-Based Kinase Inhibitors

DrugTarget KinaseIC50 (nM)
Bosutinib BCR-Abl1.2
Src1.0
Cabozantinib VEGFR20.035[8][12]
MET1.3[8]
RET5.2[8]
AXL7[12]
KIT4.6[12]
Flt-311.3[12]
Lenvatinib VEGFR11.3
VEGFR2 (KDR)0.8
VEGFR3 (Flt-4)0.8
FGFR114.5
PDGFRα22.4
RET1.5
KIT4.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel quinoline derivatives. The following sections provide methodologies for key synthetic reactions and biological assays.

Synthesis Protocols

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.

  • To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene.

  • Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool. Carefully dilute the mixture with water.

  • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide.

  • Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.

  • Separate the organic layer from the steam distillate and purify by distillation under reduced pressure.[16][19]

Materials: 2-aminoacetophenone, ethyl acetoacetate, potassium hydroxide, ethanol.

Procedure:

  • Dissolve 2-aminoacetophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoline.[18][20]

Biological Assay Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.[11]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test quinoline compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][21]

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.

Procedure:

  • Prepare serial dilutions of the test quinoline compound in a 96-well plate.

  • Add a synchronized culture of P. falciparum-infected red blood cells (at the ring stage) to each well.

  • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the drug-free control and determine the IC50 value.[22][23][24][25][26]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by quinoline-based drugs and a typical experimental workflow.

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based PI3K/mTOR Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

BCR_Abl_Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_Abl->Substrate Phosphorylates Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrate->Apoptosis_Inhibition Bosutinib Bosutinib Bosutinib->BCR_Abl Inhibits

Simplified BCR-Abl signaling pathway in CML and its inhibition by Bosutinib.
Experimental Workflows

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Quinoline Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_48h Incubate (e.g., 48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The quinoline scaffold continues to be an exceptionally fruitful source of new therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure to optimize pharmacological properties ensure its enduring relevance in medicinal chemistry. The diverse mechanisms of action exhibited by quinoline-based drugs, from inhibiting parasitic metabolic pathways to targeting specific kinases in cancer, highlight the remarkable versatility of this privileged heterocyclic system. Future research will undoubtedly continue to uncover novel quinoline derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further expanding the therapeutic arsenal against a wide range of human diseases.

References

Safety, handling, and storage guidelines for 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). All users should conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a halogenated quinoline derivative. Its structural features make it a potentially valuable building block in medicinal chemistry and materials science. Due to its classification as a hazardous substance, a comprehensive understanding of its safety, handling, and storage is crucial for laboratory personnel. This guide provides an in-depth overview of the known hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards include acute oral toxicity and the potential for serious eye damage.[1] It may also have long-lasting harmful effects on aquatic life.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryGHS Hazard Statement Code
Acute toxicity, oralCategory 3H301
Serious eye damage/eye irritationCategory 1H318
Hazardous to the aquatic environment, long-term hazardCategory 4H413

Data sourced from PubChem CID 790326.[1]

Hazard Statements
  • H301: Toxic if swallowed.[1]

  • H318: Causes serious eye damage.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

TypeCodeStatement
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP273Avoid release to the environment.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301 + P316IF SWALLOWED: Get emergency medical help immediately.
ResponseP305 + P354 + P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP317Get medical help.
ResponseP321Specific treatment (see supplemental first aid instruction on this label).
ResponseP330Rinse mouth.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Data sourced from PubChem CID 790326.[1]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC10H7BrClNPubChem[1]
Molecular Weight256.52 g/mol PubChem[1]
AppearanceSolid (form may vary)General
Melting PointNot available
Boiling PointNot available
SolubilityNot available
CAS Number53364-85-5PubChem[1]

Experimental Protocols

Due to the limited public information on specific experimental protocols involving this compound, a general protocol for the safe handling of this hazardous solid compound is provided below.

General Handling Protocol for Hazardous Solids

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe handle_fumehood Work in a certified chemical fume hood prep_ppe->handle_fumehood handle_weigh Weigh the compound carefully handle_fumehood->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of waste in labeled containers cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of Hazardous Solids.

Methodology:

  • Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the experiment, and potential for exposure.

  • SDS Review: Always consult the Safety Data Sheet for the most up-to-date safety information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood.

  • Weighing: To avoid generating dust, weigh the solid on a tared weigh paper or in a suitable container within the fume hood.

  • Transfer: Carefully transfer the compound to the reaction vessel using a spatula.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weigh papers, in a clearly labeled hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safety and Handling Guidelines

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.

Storage Guidelines

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Security: Due to its acute toxicity, it is recommended to store this compound in a locked cabinet or area with restricted access.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures
  • Spill Response:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Prevent further leakage or spillage if safe to do so.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the spilled material and place it in a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Accidental Exposure Occurs inhale_fresh_air Move to fresh air start->inhale_fresh_air skin_wash Wash with soap and water start->skin_wash eye_rinse Rinse with water for at least 15 minutes start->eye_rinse ingest_no_vomit Do NOT induce vomiting start->ingest_no_vomit inhale_breathe If breathing is difficult, give oxygen inhale_fresh_air->inhale_breathe inhale_no_breathe If not breathing, give artificial respiration inhale_breathe->inhale_no_breathe If not breathing inhale_medical Seek immediate medical attention inhale_breathe->inhale_medical inhale_no_breathe->inhale_medical skin_clothing Remove contaminated clothing skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists skin_clothing->skin_medical eye_lenses Remove contact lenses eye_rinse->eye_lenses eye_medical Seek immediate medical attention eye_lenses->eye_medical ingest_rinse Rinse mouth with water ingest_no_vomit->ingest_rinse ingest_medical Seek immediate medical attention ingest_rinse->ingest_medical

Caption: Emergency Response for Accidental Exposure.

Disposal Considerations

  • Waste Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

Toxicological Information

Detailed toxicological properties of this compound have not been thoroughly investigated. However, based on its GHS classification, it is considered to have high acute oral toxicity.

Conclusion

This compound is a hazardous chemical that requires careful handling and storage. Adherence to the guidelines outlined in this document is essential for the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet before working with this compound and perform a thorough risk assessment.

References

6-Bromo-4-chloro-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol
CAS Number 53364-85-5[1]
IUPAC Name This compound[1]

Synthesis Protocol

The synthesis of halogenated quinolines often involves multi-step chemical reactions. A representative protocol for a structurally related compound, 6-Bromo-2-chloro-4-methylquinoline, is detailed below and can be adapted for the synthesis of this compound.

Objective: To synthesize 6-Bromo-2-chloro-4-methylquinoline from 6-bromo-4-methyl-2-(1H)-quinolinone.

Materials:

  • 6-bromo-4-methyl-2-(1H)-quinolinone

  • Phosphorus oxychloride (POCl₃)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Absolute ethanol

  • Decolorizing carbon (Norite A)

  • Celite

Procedure:

  • A sample of 0.46 g (0.0019 mole) of 6-bromo-4-methyl-2-(1H)-quinolinone is dissolved in 3.0 ml of POCl₃ with stirring under a nitrogen atmosphere.[2]

  • The solution is heated to reflux for 2 hours. An additional 2.0 ml of POCl₃ may be added if the solution solidifies.[2]

  • The reaction mixture is then carefully poured onto a vigorously stirred slurry of 8 ml concentrated NH₄OH and approximately 75 g of ice, resulting in the formation of a pink crystalline solid.[2]

  • The slurry is transferred to a separatory funnel and extracted five times with 30 ml portions of CH₂Cl₂.[2]

  • The combined organic extracts are washed twice with 40 ml portions of water and dried over MgSO₄.[2]

  • The solvent is removed under vacuum, yielding a rusty red crystalline solid.[2]

  • The crude product is dissolved in hot absolute ethanol, and decolorizing carbon is added.[2]

  • The hot solution is filtered through Celite.[2]

  • Slow cooling of the ethanolic solution yields fine, pink crystals of 6-Bromo-2-chloro-4-methylquinoline.[2]

Potential Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its halogenated quinoline structure is a valuable scaffold in medicinal chemistry for the development of biologically active molecules, particularly in the fields of antimalarial and anticancer research.[3]

Quinoline derivatives have been shown to target and inhibit various signaling pathways critical for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 signaling pathways. The presence of bromine and chlorine atoms on the quinoline ring of this compound provides reactive sites for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening potential therapeutic candidates.

Experimental and Logical Workflows

The following diagram illustrates a generalized workflow from the synthesis of this compound to its potential application in the development of therapeutic agents.

G cluster_synthesis Synthesis cluster_development Drug Development A Starting Materials (e.g., 4-bromoaniline derivative) B Cyclization & Halogenation Reactions A->B C This compound B->C D Chemical Modification & Derivative Synthesis C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound (e.g., EGFR/VEGFR-2 Inhibitor) E->F

Caption: Synthesis and application workflow of this compound.

References

An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 6-bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol [1]
CAS Number 53364-85-5[1]
Appearance Solid
InChI 1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3[1]
SMILES Cc1cc(Cl)c2cc(Br)ccc2n1

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain within the scope of this search, a general synthetic approach can be inferred from the synthesis of similar compounds like 6-bromo-4-chloroquinoline. The synthesis of 6-bromo-4-chloroquinoline typically involves the conversion of 6-bromo-4-hydroxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3]

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This precursor can be synthesized through various methods, such as the Conrad-Limpach synthesis, starting from 4-bromoaniline and an appropriate β-ketoester.

Step 2: Chlorination of 6-Bromo-2-methylquinolin-4-ol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-methylquinolin-4-ol.

  • Slowly add an excess of phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is then carefully poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.

  • The solid product, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

A visual representation of this synthetic workflow is provided below.

G General Synthesis Workflow cluster_start Starting Materials A 4-Bromoaniline C 6-Bromo-2-methylquinolin-4-ol A->C B β-Ketoester B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

A generalized synthetic workflow for this compound.

Applications in Drug Development

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[4] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4]

Anticancer Potential

Targeted Signaling Pathways

Derivatives of halogenated quinolines have been shown to target several critical signaling pathways in cancer cells:

  • EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: The EGFR pathway plays a vital role in cell proliferation and is often dysregulated in various cancers. Quinoline derivatives can act as inhibitors of EGFR tyrosine kinase.[5]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: This pathway is central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth.[5]

  • PI3K/Akt Signaling Pathway: This pathway is a key regulator of cell survival and apoptosis. Its inhibition can lead to programmed cell death in cancer cells.[5]

Below are diagrams illustrating the potential points of intervention for quinoline derivatives within these pathways.

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) EGFR->Downstream Quinoline Quinoline Derivative (e.g., this compound derivative) Quinoline->EGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Potential inhibition of the EGFR signaling pathway.

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Quinoline Quinoline Derivative (e.g., this compound derivative) Quinoline->VEGFR2 Inhibition PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Quinoline Quinoline Derivative (e.g., this compound derivative) Quinoline->PI3K Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-4-chloro-2-methylquinoline, a valuable intermediate in pharmaceutical research, starting from 4-bromoaniline. The synthesis is a two-step process involving a Conrad-Limpach reaction to form the quinoline core, followed by a chlorination step.

Synthetic Pathway Overview

The synthesis proceeds through two key stages:

  • Conrad-Limpach Quinolone Synthesis: 4-Bromoaniline is reacted with ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized to produce 6-bromo-2-methylquinolin-4-ol.

  • Chlorination: The resulting 4-hydroxyquinoline derivative is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Data Presentation

The following table summarizes the key intermediates and the final product with their relevant quantitative data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
6-Bromo-2-methylquinolin-4-olC₁₀H₈BrNO238.0870-85Solid
This compoundC₁₀H₇BrClN256.5380-95Solid

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This procedure details the condensation of 4-bromoaniline with ethyl acetoacetate and the subsequent thermal cyclization.

Materials:

  • 4-Bromoaniline

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Petroleum ether

Procedure:

  • Formation of the Enamine Intermediate: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) to the solution. The mixture is stirred at room temperature. The progress of the reaction to form the intermediate, ethyl 3-(4-bromoanilino)crotonate, can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Solvent Removal: Once the formation of the intermediate is complete, the ethanol is removed under reduced pressure to yield the crude enamine.

  • Thermal Cyclization: In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat diphenyl ether to approximately 250 °C.

  • Slowly add the crude ethyl 3-(4-bromoanilino)crotonate intermediate to the hot diphenyl ether with vigorous stirring. The addition should be done portion-wise to maintain the reaction temperature.

  • Maintain the reaction mixture at 250 °C for 1-2 hours. The cyclization results in the formation of 6-bromo-2-methylquinolin-4-ol as a precipitate.[1][2]

  • Isolation of the Product: Allow the reaction mixture to cool to room temperature. Add petroleum ether to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether solvent.

  • The crude 6-bromo-2-methylquinolin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • 6-Bromo-2-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-bromo-2-methylquinolin-4-ol (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure this compound as a solid.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between the key steps.

Synthesis_Workflow 4-Bromoaniline 4-Bromoaniline Step1 Step 1: Conrad-Limpach Synthesis (Condensation & Cyclization) 4-Bromoaniline->Step1 Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Step1 Intermediate 6-Bromo-2-methylquinolin-4-ol Step1->Intermediate Step2 Step 2: Chlorination Intermediate->Step2 POCl3 POCl3 POCl3->Step2 Final_Product This compound Step2->Final_Product Logical_Relationship cluster_start Starting Materials cluster_reaction1 Reaction 1: Quinolone Formation cluster_reaction2 Reaction 2: Chlorination SM1 4-Bromoaniline Condensation Condensation (Formation of Enamine) SM1->Condensation SM2 Ethyl Acetoacetate SM2->Condensation Cyclization Thermal Cyclization (~250 °C) Condensation->Cyclization Intermediate 6-Bromo-2-methylquinolin-4-ol Cyclization->Intermediate Chlorination Chlorination with POCl3 Intermediate->Chlorination Final_Product This compound Chlorination->Final_Product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-2-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions C4 (chloro) and C6 (bromo) offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds, is particularly well-suited for this purpose. This reaction enables the introduction of diverse aryl and heteroaryl substituents at the C6 position, leading to the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology.

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. This inherent difference allows for the selective functionalization of the C-Br bond at the C6 position of this compound while leaving the C4-chloro group intact for subsequent transformations. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. The presence of the 2-methyl group may introduce steric hindrance, and the quinoline nitrogen can coordinate with the palladium catalyst, potentially requiring optimization of the catalytic system.

Key Applications

The primary application of Suzuki-Miyaura coupling with this compound is the synthesis of 6-aryl-4-chloro-2-methylquinoline derivatives. These compounds are valuable intermediates in the development of targeted therapies. The introduction of various aryl groups at the C6 position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for target proteins, such as kinases implicated in cancer signaling pathways.

Illustrative Data on Suzuki-Miyaura Coupling of Bromoquinolines

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of various bromoquinolines with different arylboronic acids. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong indication of expected outcomes.

EntryBromoquinoline SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O901285-95
26-Bromoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂O801688
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd₂(dba)₃/Ligand (various)K₃PO₄THF/H₂O1100.1-10Optimized
45-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsPd(PPh₃)₂Cl₂Na₂CO₃Toluene/H₂O1001268-82[1]
56,8-Dibromo-1,2,3,4-tetrahydroquinolineSubstituted phenylboronic acidsPd(PPh₃)₂Cl₂Na₂CO₃Toluene/H₂O1001275-80[1]

Experimental Protocols

The following is a generalized protocol for the selective Suzuki-Miyaura coupling reaction at the C6-bromo position of this compound. This protocol is adapted from established procedures for structurally related bromoquinolines and may require optimization for specific arylboronic acids and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. The final concentration of the quinoline substrate is typically in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-2-methylquinoline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate r_boronic R'-B(OH)2 + Base r_boronic->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product substrate R-X (this compound) substrate->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Solvent Addition (Degassed Solvent) inert->solvent react 4. Heating & Stirring (80-110 °C) solvent->react monitor 5. Monitoring (TLC/LC-MS) react->monitor workup 6. Quenching & Extraction monitor->workup purify 7. Column Chromatography workup->purify product Pure Product (6-Aryl-4-chloro-2-methylquinoline) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Kinase_Inhibition_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cell_proliferation Cell Proliferation, Survival, Angiogenesis downstream->cell_proliferation inhibitor 6-Aryl-2-methylquinoline Derivative (Inhibitor) inhibitor->receptor Blocks ATP Binding Site

Caption: Inhibition of kinase signaling by quinoline derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-2-methylquinoline is a versatile bifunctional building block crucial for synthesizing a diverse array of substituted quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization, making this substrate particularly valuable for creating complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This inherent difference enables the selective functionalization of the more reactive C6-Br bond while leaving the C4-Cl bond intact for subsequent transformations. This document provides detailed protocols and compiled data for three key palladium-catalyzed cross-coupling reactions on this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 6-aryl-4-chloro-2-methylquinolines. These products are valuable precursors for compounds targeting kinases such as HER-2 and EGFR.[1] By carefully controlling reaction conditions, highly selective coupling can be achieved at the C6-bromo position.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the selective Suzuki coupling of a closely related substrate, 6-bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[1] These conditions and outcomes are expected to be analogous for this compound.

EntryCoupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9080-90
33-Fluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9082-92
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9075-85
5Thiophen-2-ylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9070-80
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is adapted from a procedure for a similar 6-bromo-4-chloroquinoline system.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'Ln OxAdd->Transmetal Transmetalation RedElim Pd(0)Ln Transmetal->RedElim Reductive Elimination Product 6-Ar'-4-chloro- 2-methylquinoline Transmetal->Product RedElim->center Ar-Ar' ArBr 6-Bromo-4-chloro- 2-methylquinoline ArBr->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, enabling the synthesis of 6-amino-4-chloro-2-methylquinoline derivatives. This reaction is pivotal for introducing a wide range of primary and secondary amines, which are key functional groups in many biologically active molecules. Selective amination at the C6-bromo position is readily achievable.[2]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The following table summarizes general conditions for the Buchwald-Hartwig amination of bromoquinolines, which are applicable to this compound.

EntryAmineCatalyst/LigandBaseSolventTemp. (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene90-11075-90
2PiperidinePd₂(dba)₃ / XPhosLHMDSDioxane10080-95
3AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100-12070-85
4BenzylaminePd₂(dba)₃ / DavePhosKOtBuDioxane10078-92
5Ammonia equivalent (LHMDS)Pd₂(dba)₃ / XPhosLHMDSDioxane10070-80[2]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C6-Position

This protocol is based on established methods for the selective amination of bromo-chloro-heterocycles.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Pd₂(dba)₃, Ligand, & Base to Schlenk Tube prep2 2. Add 6-Bromo-4-chloro- 2-methylquinoline & Amine prep1->prep2 prep3 3. Add Anhydrous, Degassed Toluene prep2->prep3 react 4. Seal Tube & Heat (90-110 °C, 12-24h) prep3->react workup1 5. Cool to RT & Dilute with Ethyl Acetate react->workup1 workup2 6. Filter through Celite® workup1->workup2 workup3 7. Concentrate Filtrate workup2->workup3 workup4 8. Column Chromatography workup3->workup4 product Final Product: 6-Amino-4-chloro-2-methylquinoline workup4->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the quinoline core and a terminal alkyne, yielding 6-alkynyl-4-chloro-2-methylquinoline derivatives. This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[4] The higher reactivity of the C-Br bond ensures selective coupling at the C6 position.[3]

Data Presentation: Representative Sonogashira Coupling Conditions

| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | |---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | DMF | 60-80 | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (i-Pr₂NH) | Toluene | 50-70 | | 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF | RT-50 | | 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | | 5 | Ethyl propiolate | PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 90 |

Experimental Protocol: Selective Sonogashira Coupling at the C6-Position

This generalized protocol is based on standard Sonogashira conditions for aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • N,N-Dimethylformamide (DMF) or Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon. Repeat three times.

  • Add anhydrous, degassed solvent (e.g., DMF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, or until TLC/LC-MS indicates completion.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with additional solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners Substrate 6-Bromo-4-chloro- 2-methylquinoline Suzuki Suzuki-Miyaura (C-C sp²) Substrate->Suzuki Buchwald Buchwald-Hartwig (C-N) Substrate->Buchwald Sonogashira Sonogashira (C-C sp) Substrate->Sonogashira Boronic Ar-B(OH)₂ Suzuki->Boronic Amine R₂NH Buchwald->Amine Alkyne R-C≡CH Sonogashira->Alkyne

Caption: Relationship between the substrate and coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides an efficient and selective platform for the synthesis of diverse and complex quinoline derivatives. The distinct reactivity of the bromine and chlorine substituents allows for a modular approach to drug design and development. The protocols outlined in this document serve as a robust starting point for researchers to exploit the rich chemistry of this versatile building block, enabling the creation of novel compounds for various applications in the pharmaceutical and materials science industries. Optimization of the presented conditions may be necessary depending on the specific coupling partners employed.

References

Application Notes and Protocols: 6-Bromo-4-chloro-2-methylquinoline as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 6-Bromo-4-chloro-2-methylquinoline as a key intermediate in the development of novel antimicrobial agents. The following sections detail the synthetic pathways, present antimicrobial activity data for derived compounds, and provide experimental protocols for key reactions.

Introduction

The persistent rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Quinoline derivatives have long been a cornerstone in antimicrobial drug discovery, with a well-established history of activity against a broad spectrum of pathogens. The strategic functionalization of the quinoline scaffold offers a promising avenue for the creation of novel compounds with enhanced potency and unique mechanisms of action. This compound is a valuable starting material in this endeavor, providing two reactive sites for further chemical modification, leading to the synthesis of diverse molecular hybrids with potential antimicrobial properties.

Synthesis of Antimicrobial Agents from this compound

A primary route for elaborating this compound into potential antimicrobial agents involves its conversion to a hydrazine derivative, which then serves as a key building block for the synthesis of quinoline-1,3-oxazole hybrids.[1] This approach allows for the introduction of various aryl substituents, enabling the exploration of structure-activity relationships.

Logical Workflow for Synthesis and Evaluation

A 6-Bromo-4-chloro- 2-methylquinoline B 6-Bromo-2-methyl- quinolin-4-yl-hydrazine A->B Hydrazine Hydrate D Quinoline-1,3-oxazole Hybrid B->D Condensation C 2-Aryl-5-methyl- 1,3-oxazole-4-carbaldehyde C->D E Antimicrobial Screening (MIC Determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

Synthetic and evaluation workflow.

Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound is an emerging area of research, the broader class of quinoline-based hybrids has demonstrated significant potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for related quinoline-hybrid compounds, providing a benchmark for the potential efficacy of novel derivatives.

Table 1: Antibacterial Activity of Quinoline-Based Hybrids

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline-hydroxyimidazolium hybridStaphylococcus aureus2[2]
Quinoline-hydroxyimidazolium hybridKlebsiella pneumoniae>50% inhibition at 20[2]
Quinoline-thiazole derivative (4g)Escherichia coli (ATCC 35218)7.81[3]
Quinoline-thiazole derivative (4g)Methicillin-resistant S. aureus (MRSA)3.91[3]
Quinoline-thiazole derivative (4m)Escherichia coli (ATCC 35218)7.81[3]
Quinoline-thiazole derivative (4m)Methicillin-resistant S. aureus (MRSA)7.81[3]
Quinoline-2-one derivative (6c)Methicillin-resistant S. aureus (MRSA)0.75[4]
Quinoline-2-one derivative (6c)Vancomycin-resistant Enterococcus (VRE)0.75[4]

Table 2: Antifungal Activity of Quinoline-Based Hybrids

Compound TypeFungal StrainMIC (µg/mL)Reference
Quinoline-hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6[2][5]
Quinoline-hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6[2][5]
Quinoline-hydroxyimidazolium hybridCandida spp.62.5[2][5]
Quinoline-hydroxyimidazolium hybridAspergillus spp.62.5[2][5]
Quinoline-thiazole derivative (4m)Candida albicans1.95[3]
Quinoline-thiazole derivative (4b)Candida glabrata<0.06[3]
Quinoline-thiazole derivative (5e)Aspergillus fumigatus(Fourfold potency of amphotericin B)[4]

Mechanism of Action

The antimicrobial mechanism of quinoline derivatives is often multifaceted. A proposed signaling pathway for their antibacterial action involves the inhibition of key enzymes essential for bacterial survival and proliferation.

A Quinoline Derivative B Bacterial Cell A->B Penetration C DNA Gyrase/ Topoisomerase IV A->C Inhibition B->C D DNA Replication C->D E Cell Division D->E F Bacterial Cell Death D->F Blockage E->F Blockage

Proposed mechanism of antibacterial action.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyl-quinolin-4-yl-hydrazine

This protocol is adapted from the synthesis of related quinolinyl-hydrazines.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (10 equivalents) in ethanol is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 6-Bromo-2-methyl-quinolin-4-yl-hydrazine.

Protocol 2: Synthesis of Quinoline-1,3-oxazole Hybrids

This protocol describes the condensation reaction to form the final hybrid compounds.[1]

Materials:

  • 6-Bromo-2-methyl-quinolin-4-yl-hydrazine (from Protocol 1)

  • Substituted 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A solution of 6-Bromo-2-methyl-quinolin-4-yl-hydrazine (1 equivalent) in ethanol is prepared.

  • To this solution, the respective substituted 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the separated solid product is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure quinoline-1,3-oxazole hybrid.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized quinoline-hybrid compounds

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in 96-well plates.

  • A standardized inoculum of the microbial suspension is added to each well.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

References

Application Notes and Protocols for Purity Assessment of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-4-chloro-2-methylquinoline is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods are required to accurately determine its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the purity assessment of pharmaceutical intermediates.[1][2][3] HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.[2][3][4] This document provides detailed application notes and protocols for the purity assessment of this compound using both HPLC and GC-MS.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development.

PropertyValueReference
Molecular Formula C₁₀H₇BrClN[5]
Molecular Weight 256.52 g/mol [5]
Appearance Solid (form)[6]
CAS Number 53364-85-5[5]

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This reverse-phase HPLC (RP-HPLC) method is designed for the quantitative determination of the purity of this compound and to detect non-volatile impurities. The method utilizes a C18 column and a UV detector, which are standard for the analysis of quinoline derivatives.[7][8] The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard and sample.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-17 min: 30% to 70% B; 17-20 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram, excluding the solvent front.

  • Calculate the percentage purity of the sample using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Quantitative Data Summary (HPLC):

ParameterResultAcceptance Criteria
Purity (Area %) 99.5%≥ 99.0%
Individual Impurity < 0.1%≤ 0.1%
Total Impurities 0.5%≤ 1.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This GC-MS method is intended for the identification and quantification of volatile and semi-volatile impurities in this compound. The use of a mass spectrometer allows for the definitive identification of impurities based on their mass spectra. Given that the compound is halogenated, a detector specific for halogens could also be considered for enhanced selectivity.[9][10]

Experimental Protocol:

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Methanol or dichloromethane (GC grade).

  • This compound reference standard and sample.

2. Chromatographic and MS Conditions:

ParameterCondition
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temp 100 °C, hold for 2 min; Ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

3. Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4. Data Analysis and Purity Calculation:

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the percentage of each impurity by area normalization:

    % Impurity = (Area of impurity peak / Total area of all peaks) x 100

Quantitative Data Summary (GC-MS):

ImpurityRetention Time (min)Area %Identification
Volatile Impurity 1 5.80.05%Residual Solvent (e.g., Toluene)
Related Substance 1 12.30.15%Isomeric Impurity
Total Volatile Impurities -0.20%-

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a batch of this compound.

Purity_Assessment_Workflow start Receive Sample of This compound hplc_analysis HPLC Purity Analysis (Non-volatile impurities) start->hplc_analysis gcms_analysis GC-MS Impurity Profiling (Volatile/Semi-volatile impurities) start->gcms_analysis data_processing Data Processing and Integration hplc_analysis->data_processing gcms_analysis->data_processing purity_calculation Purity Calculation (Area Normalization) data_processing->purity_calculation impurity_identification Impurity Identification (Mass Spectra Library Search) data_processing->impurity_identification comparison Compare Results with Specifications purity_calculation->comparison impurity_identification->comparison pass Batch Release comparison->pass Pass fail Further Investigation/ Reprocessing comparison->fail Fail report Generate Certificate of Analysis (CoA) pass->report

Caption: Workflow for the purity assessment of this compound.

References

Application Note: Monitoring Reaction Progress Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of a chemical reaction.[1][2] By separating the components of a reaction mixture, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.[2][3][4] This application note provides a detailed protocol for utilizing TLC to effectively monitor reaction progress.

Principle

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[5][6] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[5][7] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value. By comparing the spots of the reaction mixture with those of the starting materials, one can track the reaction's progression.[3]

Experimental Protocol

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F-254)[8]

  • TLC developing chamber with a lid

  • Pencil

  • Capillary tubes or micropipettes for spotting[8]

  • Solvents for the mobile phase (eluent)

  • Volatile solvent for sample preparation (e.g., ethyl acetate, dichloromethane)[7]

  • Reaction mixture

  • Starting material standard

  • Visualization agent (e.g., UV lamp, iodine chamber, or chemical stain)[6][9]

  • Forceps

  • Filter paper[10]

Procedure

1. Preparation of the TLC Plate

  • With a pencil, lightly draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate.[10][11] Be careful not to scratch the silica gel layer.

  • Mark small, evenly spaced tick marks on the origin line where the samples will be spotted. A typical setup for reaction monitoring includes lanes for the starting material (SM), the reaction mixture (RM), and a "co-spot" (C) where both the starting material and reaction mixture are applied.[1][12]

2. Preparation of the Developing Chamber

  • Pour the selected solvent system (mobile phase) into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[10][12]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring better and more reproducible chromatogram development.[10]

  • Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.[7]

3. Spotting the TLC Plate

  • Dissolve a small amount of the starting material in a volatile solvent to create a dilute solution.[13]

  • Withdraw a small aliquot of the reaction mixture. If the reaction mixture is concentrated, it may need to be diluted with a volatile solvent.[14]

  • Using a clean capillary tube for each sample, carefully and briefly touch the end of the tube to the corresponding tick mark on the origin line of the TLC plate.[1]

    • Lane 1 (SM): Spot the starting material solution.

    • Lane 2 (C): Spot the starting material solution, and then, after the spot has dried, spot the reaction mixture directly on top of it (the co-spot).[12]

    • Lane 3 (RM): Spot the reaction mixture.[1]

  • Aim for small, concentrated spots, typically 1-2 mm in diameter.[1][2] Allow the solvent to evaporate completely between applications.

4. Developing the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and the origin line is above the solvent level.[6][15]

  • Replace the lid and allow the solvent to ascend the plate by capillary action.[6]

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.[12][15]

  • Remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[1][6]

  • Allow the plate to air dry completely in a fume hood.

5. Visualizing the TLC Plate

  • If the compounds are colored, the spots will be visible to the naked eye.

  • For colorless compounds, a visualization technique is required:

    • UV Light: Place the dried plate under a UV lamp (typically at 254 nm).[8][9] Many commercial TLC plates contain a fluorescent indicator, causing the plate to glow green under UV light. Compounds that absorb UV light will appear as dark spots.[6][9] Circle the spots with a pencil while they are visible.

    • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine.[9] Many organic compounds will form yellow-brown spots as they absorb the iodine vapor.[9]

    • Chemical Stains: Dip or spray the plate with a chemical staining reagent (e.g., potassium permanganate, p-anisaldehyde, or phosphomolybdic acid) and gently heat the plate to develop the colored spots.[9][16]

6. Interpreting the Results

  • The progress of the reaction is determined by observing the changes in the spots in the reaction mixture lane over time.

  • Start of the reaction: A strong spot corresponding to the starting material will be present.

  • During the reaction: The spot for the starting material will diminish in intensity, and a new spot corresponding to the product will appear.[15]

  • Completion of the reaction: The spot for the starting material will have completely disappeared from the reaction mixture lane, and the product spot will be prominent.[3][4]

  • The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[12]

Data Presentation

The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is calculated for each spot.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7][17]

The distances are measured from the origin line. Rf values are dimensionless and are always between 0 and 1.

ParameterRecommended ValueRationale
Starting Material Rf 0.3 - 0.5Provides a good separation window to observe the formation of new, often more polar or non-polar, products.[12][15]
General Rf Range 0.15 - 0.85Ensures spots are well-resolved from the origin and the solvent front.[5]

Common Solvent Systems for TLC

The choice of the solvent system (eluent) is crucial for good separation. A common approach is to start with a mixture of a non-polar and a polar solvent and adjust the ratio to achieve the desired Rf values.

Compound PolarityExample Solvent Systems (Non-polar:Polar)
Non-polar Hexane, Hexane:Ethyl Acetate (e.g., 9:1)
Intermediate Polarity Hexane:Ethyl Acetate (e.g., 7:3, 1:1), Dichloromethane:Methanol
Polar Ethyl Acetate, Dichloromethane:Methanol (e.g., 9:1), Chloroform:Methanol
Very Polar n-Butanol:Acetic Acid:Water (e.g., 4:1:1)[8]

Visualization

TLC_Workflow cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin) spot_sm Spot Starting Material (SM) prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop spot_cospot Spot Co-spot (SM + RM) spot_rm Spot Reaction Mixture (RM) spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV, Stain) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: - SM Disappearance - Product Appearance calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

References

Application Notes and Protocols: 6-Bromo-4-chloro-2-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-bromo-4-chloro-2-methylquinoline as a versatile building block in organic synthesis. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—allows for selective, sequential functionalization, making it a valuable scaffold in medicinal chemistry and materials science.

Introduction to this compound

This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a prominent feature in numerous biologically active compounds, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The differential reactivity of the aryl halides is key to its utility. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl.[3] This allows for selective reactions at the more reactive C6-bromo position while leaving the C4-chloro position intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules and for creating libraries of compounds for drug discovery.[4][5]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern organic synthesis and drug development.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organoboron species with an aryl halide. For this compound, this reaction can be performed selectively at the C6-bromo position to introduce diverse aryl and heteroaryl substituents.[3] These modifications are crucial for tuning the electronic and steric properties of molecules to optimize binding affinity for biological targets, such as HER-2 and EGFR kinases in oncology.[3]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C6-Br (Adapted from protocols for structurally similar 6-bromo-4-chloroquinolines[3])

ParameterConditionRole
Substrate This compoundElectrophile
Coupling Partner Arylboronic Acid (1.2 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂ (3 mol%)Palladium(0) source
Base Na₂CO₃ (2.0 equiv)Activates boronic acid
Solvent 1,4-Dioxane / Water (4:1 v/v)Reaction medium
Temperature 80–90 °CProvides activation energy
Time 4–12 hoursReaction duration

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[3]

  • Reaction: Heat the reaction mixture to 80–90 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–12 hours).[3]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-4-chloro-2-methylquinoline.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Add Reactants to Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (80-90°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product: 6-Aryl-4-chloro-2-methylquinoline H->I

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone method for forming carbon-nitrogen (C-N) bonds.[1] It enables the coupling of this compound with a wide range of primary or secondary amines, providing access to 6-aminoquinoline derivatives.[1][4] These derivatives are valuable in drug discovery, with some showing high binding affinity for targets like the Tec Src homology 3 (SH3) domain.[4][5]

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at C6-Br (Adapted from protocols for structurally similar 6-bromoquinolines[1][4])

ParameterConditionRole
Substrate This compoundElectrophile
Coupling Partner Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst Pd₂(dba)₃ (2 mol%)Palladium(0) source
Ligand Xantphos (4 mol%)Stabilizes Pd catalyst
Base NaOtBu (1.4 equiv)Deprotonates amine
Solvent Anhydrous, degassed TolueneReaction medium
Temperature 90–110 °CProvides activation energy
Time 12–24 hoursReaction duration

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[1]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).[1]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[1]

  • Reaction: Seal the tube and heat the reaction mixture to 90–110 °C.[1]

  • Monitoring: Stir for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.[1]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 6-amino-4-chloro-2-methylquinoline.[1]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a versatile reaction that forms a C-C bond between a terminal alkyne and an aryl halide.[6] This reaction is catalyzed by palladium and copper complexes and is widely used to synthesize complex molecules and functional materials.[6][7] Applying this to this compound allows for the introduction of alkynyl moieties, which are valuable handles for further chemistry (e.g., click chemistry) or as key pharmacophores.

Table 3: Representative Conditions for Selective Sonogashira Coupling at C6-Br (Adapted from protocols for structurally similar 6-bromoquinolines[6][8])

ParameterConditionRole
Substrate This compoundElectrophile
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Palladium(0) source
Co-catalyst CuI (4-10 mol%)Activates alkyne
Base Triethylamine (TEA) or DIPEA (2-3 equiv)Base and/or solvent
Solvent Anhydrous THF or DMFReaction medium
Temperature Room Temperature to 80 °CProvides activation energy
Time 4–24 hoursReaction duration

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02–0.05 equiv), and CuI (0.04–0.10 equiv).[6]

  • Solvent Addition: Add an anhydrous solvent such as THF or DMF to dissolve the solids.[6]

  • Reagent Addition: Add the amine base (e.g., TEA, 2-3 equiv), followed by the dropwise addition of the terminal alkyne (1.2–1.5 equiv).[6]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the amine salt and copper residues.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 6-alkynyl-4-chloro-2-methylquinoline.

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of substituted quinolines have been identified as potent and irreversible inhibitors of key signaling proteins, such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[3] These receptors are crucial targets in oncology, as their overactivity can drive tumor growth. By using this compound as a starting block, medicinal chemists can synthesize inhibitors that block the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Dimer->Downstream Initiates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Dimer Blocks ATP Binding Site

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura coupling reaction involving 6-Bromo-4-chloro-2-methylquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound.

Q1: I am observing low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is often facilitated by phosphine ligands or homocoupling of the boronic acid.[1] Ensure your catalyst is handled under inert conditions to prevent oxidation.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[1] This is more common with heteroaryl boronic acids.[1] Using boronic esters, such as pinacol esters, can improve stability.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. The base is required to activate the organoboron compound for transmetalation.[2] A solvent system like dioxane/water or THF/water is commonly used.[1] The reaction may require heating, typically between 80-100 °C, to proceed at a reasonable rate.

  • Presence of Oxygen: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids, reducing the yield of the desired cross-coupled product.[1] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[3]

Troubleshooting Steps:

  • Verify Reagent Quality: Check the purity of your this compound and the boronic acid. Consider using a fresh batch of boronic acid or a more stable boronic ester.

  • Optimize Catalyst System: Screen different palladium catalysts and phosphine ligands. For electron-rich aryl halides, bulky, electron-donating phosphine ligands can be effective.[4]

  • Screen Bases and Solvents: Evaluate a range of bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.

  • Ensure Inert Atmosphere: Improve degassing procedures by using the freeze-pump-thaw method or by bubbling an inert gas through the solvent for an extended period.

Q2: My reaction is not selective and I am getting a mixture of products, with coupling occurring at both the C-Br and C-Cl positions. How can I improve selectivity for the C-Br position?

A2: In palladium-catalyzed Suzuki coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl.[2][5] This inherent difference in reactivity should favor the selective coupling at the C-Br bond of this compound.[5] Loss of selectivity can occur under harsh reaction conditions or with an overly reactive catalyst system.

Strategies to Enhance Selectivity:

  • Lower Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer period.

  • Choose a Milder Base: A very strong base might promote the reactivity of the C-Cl bond. Consider using a milder base like NaHCO₃ or K₂CO₃.

  • Select an Appropriate Catalyst/Ligand Combination: Some highly active catalyst systems developed for coupling aryl chlorides might be too reactive for this substrate, leading to a loss of selectivity. A standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ should favor C-Br coupling.[5][6]

Q3: I am observing significant amounts of side products, such as the debrominated starting material or homocoupled boronic acid. How can I minimize these side reactions?

A3: The formation of side products like dehalogenated starting material and homocoupled boronic acid is a common issue in Suzuki coupling reactions.[1]

  • Dehalogenation: This side reaction occurs when the aryl halide reductively eliminates with a hydride source.[1] The hydride can come from amine bases or alcoholic solvents.[1] To minimize this, avoid using amine bases if possible and ensure your solvents are anhydrous if the reaction protocol calls for it.

  • Homocoupling: The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[1] To prevent this, ensure your reaction is thoroughly degassed and that the Pd(II) precatalyst is efficiently reduced to Pd(0).[1]

  • Protodeborylation: As mentioned earlier, this is the hydrolysis of the boronic acid.[1] Using stable boronic esters or anhydrous conditions (if compatible with the reaction) can mitigate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: For this compound, which position is more reactive in a Suzuki coupling reaction?

A1: The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 4-position in a palladium-catalyzed Suzuki coupling reaction.[5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3][7]

Q2: What are recommended starting conditions for a Suzuki coupling reaction with this compound?

A2: Based on protocols for structurally similar compounds like 6-Bromo-4-chloroquinoline-3-carbonitrile, the following conditions can be a good starting point[5]:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2 equivalents)

  • Solvent: 1,4-Dioxane and water (e.g., 4:1 ratio)

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

These conditions should be optimized for your specific boronic acid and desired outcome.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are necessary:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Many organic solvents are flammable and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.[8]

  • Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols & Data

Generalized Protocol for Selective Suzuki Coupling at the C6-Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and the base (e.g., Na₂CO₃, 2 equivalents).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Quantitative Data Summary

The following tables provide illustrative data on the effect of various reaction components on Suzuki coupling yields, based on studies of similar substrates.

Table 1: Representative Yields for Selective Suzuki Coupling of 6-Bromo-4-chloroquinoline-3-carbonitrile [5]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile88-96
34-Fluorophenylboronic acid4-Chloro-6-(4-fluorophenyl)quinoline-3-carbonitrile82-92

Note: This data is for a similar substrate and should be used as a reference for expected outcomes.

Table 2: Effect of Different Bases on Suzuki Coupling Yield [3]

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane95
2Cs₂CO₃1,4-Dioxane92
3K₂CO₃1,4-Dioxane85

Note: This data is from a general study and illustrates the impact of base selection.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 re->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inertness, Degassing) start->check_conditions optimize_catalyst Screen Catalyst & Ligand check_reagents->optimize_catalyst optimize_base Screen Different Bases check_conditions->optimize_base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate following the synthesis of this compound can indicate the presence of several common byproducts and unreacted starting materials. The most common impurities include:

  • Regioisomers: The Combes quinoline synthesis, a common route to this compound, can produce isomeric quinoline structures.

  • Unreacted 6-bromo-2-methylquinolin-4-ol: Incomplete chlorination of the quinolinol precursor will result in its presence in the final product.

  • Polymeric materials: These often appear as a baseline streak on the TLC plate and can result from overheating or prolonged reaction times.

  • Hydrolysis product: The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group if exposed to water at elevated temperatures during workup.[1]

Q2: I've isolated my product, but the yield is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete reaction: Both the initial Combes cyclization and the subsequent chlorination step may not have gone to completion. Monitoring the reaction progress by TLC is crucial.

  • Suboptimal reaction conditions: Temperature, reaction time, and the stoichiometry of reagents are critical parameters. Deviation from the optimal conditions can lead to the formation of byproducts and reduce the yield of the desired product.[2]

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[2] Ensure proper phase separation during extractions and minimize the amount of solvent used for recrystallization to prevent excessive product loss.

Q3: My final product has a dark brown or black coloration. How can I remove it?

A3: A dark coloration in the final product typically indicates the presence of polymeric byproducts or oxidized impurities.[1] These can often be removed by treating a solution of the crude product with activated carbon followed by filtration and recrystallization. The activated carbon adsorbs the colored impurities, yielding a purer, less colored product upon crystallization.[1]

Q4: My NMR spectrum shows an unexpected set of peaks. How can I identify the byproduct?

A4: Identifying unknown byproducts from an NMR spectrum requires careful analysis. If you suspect a regioisomer, detailed 2D NMR experiments (like COSY and HMBC) can help elucidate the connectivity of the molecule. For other impurities, comparison with the spectra of starting materials is the first step. If the impurity is present in a significant amount, it can be isolated using preparative chromatography (prep-HPLC or column chromatography) for full characterization by techniques such as mass spectrometry and NMR.

Troubleshooting Guides

Issue: Presence of a Regioisomeric Byproduct
  • Symptoms: Two or more spots on TLC with similar Rf values. Complex NMR spectrum with more peaks than expected for the desired product.

  • Possible Cause: The Combes synthesis can lead to the formation of regioisomers depending on the cyclization of the intermediate.[3]

  • Solutions:

    • Reaction Condition Optimization: Adjusting the reaction temperature and the choice of acid catalyst can influence the regioselectivity of the Combes synthesis.

    • Purification: Careful column chromatography with a suitable solvent system is often effective in separating regioisomers. Testing various solvent systems on an analytical TLC plate is recommended to find the optimal separation conditions.

Issue: Incomplete Chlorination
  • Symptoms: A spot on the TLC corresponding to the 6-bromo-2-methylquinolin-4-ol starting material. The presence of a broad peak in the NMR spectrum corresponding to an -OH proton.

  • Possible Cause: The chlorinating agent (e.g., POCl₃) was not in sufficient excess, the reaction time was too short, or the reaction temperature was too low.

  • Solutions:

    • Re-run the reaction: Subject the impure product to the chlorination conditions again with fresh reagents.

    • Optimize chlorination: Increase the excess of the chlorinating agent, prolong the reaction time, or increase the reaction temperature, while monitoring the reaction by TLC.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct/ImpurityPotential CauseSuggested Troubleshooting/Purification Method
Regioisomeric quinolineNon-regioselective cyclization in Combes synthesisOptimize reaction conditions (temperature, catalyst); Column chromatography
6-bromo-2-methylquinolin-4-olIncomplete chlorinationRepeat chlorination step; Optimize chlorination conditions
Polymeric materialsOverheating, prolonged reaction timeTreatment with activated carbon; Recrystallization
6-bromo-2-methylquinolin-4-one (hydrolysis product)Presence of water during workup at elevated temperaturesAnhydrous workup conditions; Column chromatography

Experimental Protocols

Key Experiment: Chlorination of 6-bromo-2-methylquinolin-4-ol

This protocol is a general guideline and may require optimization based on experimental observations.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solution Troubleshooting & Solutions cluster_end End start Crude Product Analysis (TLC, NMR) multiple_spots Multiple Spots on TLC? start->multiple_spots low_yield Low Yield? multiple_spots->low_yield No check_isomers Check for Regioisomers (Column Chromatography) multiple_spots->check_isomers Yes check_sm Check for Starting Material (Re-run Chlorination) multiple_spots->check_sm Yes dark_color Dark Coloration? low_yield->dark_color No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_reaction Yes optimize_workup Optimize Workup/Purification (Extraction, Recrystallization) low_yield->optimize_workup Yes activated_carbon Treat with Activated Carbon & Recrystallize dark_color->activated_carbon Yes pure_product Pure this compound dark_color->pure_product No check_isomers->pure_product check_sm->pure_product optimize_reaction->pure_product optimize_workup->pure_product activated_carbon->pure_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving the yield and purity of 6-Bromo-4-chloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-4-chloro-2-methylquinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Bromo-2-methylquinolin-4-ol (Precursor) Incomplete cyclization during the Gould-Jacobs reaction.- Ensure the reaction temperature is sufficiently high (typically 200-220°C in a high-boiling solvent like diphenyl ether).- Increase reaction time, but monitor for degradation.- Use of microwave irradiation can sometimes improve yields and reduce reaction times.
Side reactions, such as the formation of crotonate instead of the desired anilide in the Knorr synthesis.- Optimize the reaction conditions for the initial condensation. For the Knorr synthesis, using tert-butyl acetoacetate instead of ethyl acetoacetate can prevent the reverse reaction caused by ethanol formation.[1]
Low Yield of this compound Incomplete chlorination of 6-bromo-2-methylquinolin-4-ol.- Use a sufficient excess of the chlorinating agent (e.g., 5-10 equivalents of phosphorus oxychloride (POCl₃)).- Ensure the reaction is heated to reflux (around 110°C) for an adequate time (2-4 hours).[2] - The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.[3]
Degradation of the product during workup.- After chlorination, the reaction mixture should be carefully quenched by pouring it onto crushed ice to dissipate heat and prevent side reactions.[2]
Product is a Dark Oil or Gummy Solid Presence of polymeric byproducts or tar formation.- This can result from excessive heating during the cyclization step. Carefully control the temperature and reaction time.[4] - Purification by column chromatography may be necessary.
The reaction mixture solidified during chlorination.- This can happen with certain substrates. An additional amount of the chlorinating agent (e.g., POCl₃) can be added to redissolve the solid and allow the reaction to proceed.
Difficult Purification Presence of unreacted starting material or isomeric byproducts.- Optimize the reaction conditions to drive the reaction to completion.- Recrystallization from a suitable solvent, such as ethanol or a hexane/methylene chloride mixture, can be effective for purification. The use of decolorizing carbon (Norite) can help remove colored impurities.
The product is difficult to crystallize.- Trituration of the crude product with a non-polar solvent like hexane may help induce crystallization.
Formation of Unexpected Byproducts Isomer formation in the initial cyclization if using a substituted aniline.- The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents. Careful selection of the synthetic route is important.
Over-chlorination or other side reactions during the chlorination step.- Control the reaction temperature and the amount of chlorinating agent used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves a two-step process:

  • Synthesis of the precursor, 6-Bromo-2-methylquinolin-4-ol: This is typically achieved through a thermal cyclization reaction, such as the Gould-Jacobs reaction or a similar condensation followed by cyclization. For instance, starting from 4-bromoaniline and an appropriate β-ketoester.

  • Chlorination of 6-Bromo-2-methylquinolin-4-ol: The hydroxyl group at the 4-position is then replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) to yield the final product.[4][5]

Q2: What are the critical parameters for the chlorination step?

A2: The critical parameters for the chlorination of 6-bromo-2-methylquinolin-4-ol are:

  • Choice and excess of chlorinating agent: Phosphorus oxychloride (POCl₃) is commonly used, often in significant excess (5-10 equivalents).[2] Some procedures also report the use of phosphorus trichloride (PCl₃), sometimes with a catalytic amount of DMF.[4]

  • Reaction Temperature: The reaction is typically performed at reflux, which is around 110°C for POCl₃.[2][3]

  • Reaction Time: A reaction time of 2 to 6 hours is generally required for the reaction to go to completion.[2][4]

  • Workup Procedure: Careful quenching of the reaction mixture on ice is crucial to prevent product degradation.[2] Subsequent neutralization with a base like sodium bicarbonate or potassium carbonate is necessary to isolate the product.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the cyclization and chlorination reactions can be monitored by Thin Layer Chromatography (TLC). By comparing the spots of the reaction mixture with the starting material(s) and a pure sample of the product (if available), you can determine when the reaction is complete.

Q4: What are some common purification techniques for this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying the final product. Solvents such as ethanol or mixtures like hexane and methylene chloride have been reported to be effective.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from impurities.

  • Decolorization: If the product is colored, treatment with activated carbon (Norite) during recrystallization can help to remove colored impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The chlorination reaction can be exothermic and should be performed with care, especially during the quenching step.

  • High-boiling solvents like diphenyl ether are used at high temperatures, so appropriate precautions against burns should be taken.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol (via Conrad-Limpach-Knorr reaction)

This protocol is adapted from general procedures for quinolin-4-one synthesis.

  • Step 1: Formation of the Anilide Intermediate

    • In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Stir the mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the aniline.

    • Remove any water formed during the reaction, for example, by using a Dean-Stark trap if the reaction is performed in a solvent like toluene.

  • Step 2: Thermal Cyclization

    • To the crude anilide intermediate, add a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to 200-220°C under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Add a non-polar solvent like hexane to facilitate precipitation and wash away the high-boiling solvent.

    • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on analogous chlorination procedures.[2][3][4]

  • Chlorination

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-bromo-2-methylquinolin-4-ol (1 equivalent).

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours, or until TLC shows the disappearance of the starting material.

  • Workup and Purification

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate until the pH is approximately 8.[4]

    • The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Dry the crude product in a desiccator or vacuum oven.

    • For further purification, recrystallize the solid from a suitable solvent such as ethanol.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Chlorination of 6-Bromo-hydroxyquinolines

Starting MaterialChlorinating AgentSolventTemperatureTimeYield (%)Reference
6-Bromo-quinolin-4-olPOCl₃-Reflux6 h98.5[4]
6-Bromo-4-hydroxyquinolinePCl₃ / DMF (cat.)-Reflux6 h84[4]
6-Bromoquinolin-4-olPOCl₃ / DMF (cat.)-110°C3 h81[3]
6-Bromoquinoline-4(1H)-onePCl₃TolueneReflux2 h92.6[5]
6-Bromoquinoline-4(1H)-onePOCl₃Toluene115°C4 h32[5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification A 4-Bromoaniline C 6-Bromo-2-methylquinolin-4-ol A->C Conrad-Limpach-Knorr (Thermal Cyclization) B Ethyl Acetoacetate B->C Conrad-Limpach-Knorr (Thermal Cyclization) D This compound C->D POCl3 / Reflux E Pure Product D->E Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Step Identify problematic step: Cyclization or Chlorination? Start->Check_Step Cyclization_Issue Cyclization Problem Check_Step->Cyclization_Issue Cyclization Chlorination_Issue Chlorination Problem Check_Step->Chlorination_Issue Chlorination Purification_Issue Purification Problem Check_Step->Purification_Issue Purification Temp_Time Check Temperature and Reaction Time Cyclization_Issue->Temp_Time Reagents_Cyclization Verify Reagent Quality (e.g., β-ketoester) Cyclization_Issue->Reagents_Cyclization Reagent_Excess Ensure Sufficient Excess of Chlorinating Agent Chlorination_Issue->Reagent_Excess Temp_Chlorination Confirm Reflux Temperature Chlorination_Issue->Temp_Chlorination Workup Review Quenching and Neutralization Procedure Chlorination_Issue->Workup Recrystallization Optimize Recrystallization Solvent Purification_Issue->Recrystallization Column_Chromatography Consider Column Chromatography Purification_Issue->Column_Chromatography

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Selective Functionalization of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective functionalization of 6-bromo-4-chloro-2-methylquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common problems encountered during the chemical modification of this compound.

Issue: Low Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is yielding a mixture of products functionalized at both the C4 and C6 positions, or only at the C4 position. How can I improve selectivity for the C6 position?

A1: Achieving high regioselectivity is dependent on leveraging the inherently higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.[1] Here are key parameters to control:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Start with temperatures around 75-80°C and adjust as needed.[2] Higher temperatures can promote the less favorable C-Cl bond activation.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For Suzuki-Miyaura coupling, Pd(dppf)Cl₂ is a common choice that often provides good selectivity.[1] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like Xantphos or DavePhos are preferred, as they can facilitate the oxidative addition to the C-Br bond at lower temperatures.[3]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to the undesired C-4 functionalization.

Issue: Poor Yields in Cross-Coupling Reactions

Q2: I am observing high selectivity for the C6 position, but the overall yield of my desired product is low. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation. Consider the following troubleshooting steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Oxygen can deactivate the palladium catalyst.

  • Solvent and Reagent Quality: Use anhydrous, degassed solvents. The presence of water or oxygen can interfere with the catalytic cycle.

  • Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like Na₂CO₃ or K₂CO₃ are commonly used.[1] For Buchwald-Hartwig aminations, non-nucleophilic bases such as NaOtBu or Cs₂CO₃ are often employed to prevent unwanted side reactions.[3]

  • Side Reactions: Be aware of potential side reactions such as hydrodehalogenation (loss of bromine or chlorine) or hydrolysis of the 4-chloro group.[4][5] If you suspect these are occurring, adjusting the reaction conditions (e.g., using a non-aqueous workup) may be necessary.

Issue: Unwanted Hydrolysis of the 4-Chloro Group

Q3: During my reaction or workup, I am observing the formation of 6-bromo-2-methylquinolin-4-ol. How can I prevent this hydrolysis?

A3: The 4-chloro position on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis, especially under basic or acidic conditions with water present.[2][4]

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction.

  • Aqueous Workup: If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Use a saturated solution of a neutral salt like NaCl (brine) to wash the organic layer.

  • Base Choice: In reactions requiring a base, consider using non-hydroxide bases to minimize the presence of water.

Frequently Asked Questions (FAQs)

Q4: What is the general order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A4: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][6] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization under carefully controlled conditions.[1]

Q5: Can I perform a sequential functionalization of this compound?

A5: Yes, the differential reactivity of the C-Br and C-Cl bonds makes this molecule an excellent substrate for sequential functionalization.[7][8] You can first perform a selective reaction at the more reactive C6-bromo position, leaving the C4-chloro group intact for a subsequent transformation.[1] This allows for the introduction of two different substituents in a controlled manner.

Q6: Are there any known side reactions to be aware of besides lack of selectivity and hydrolysis?

A6: Besides the issues mentioned, dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, can occur as a side reaction.[5][9] This is more likely to happen under forcing reaction conditions or in the presence of certain reducing agents. Careful control of reaction parameters is key to minimizing this unwanted outcome.

Data Presentation

Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at the C6 Position

ParameterRecommended ConditionNotes
Substrate This compound1 equivalent
Boronic Acid Aryl- or heteroarylboronic acid1.2 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂3-5 mol%
Base Na₂CO₃ or K₂CO₃2 equivalents
Solvent 1,4-Dioxane/Water (4:1)Degassed
Temperature 80-90 °CMonitor for selectivity
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability

Table 2: Recommended Starting Conditions for Selective Buchwald-Hartwig Amination at the C6 Position

ParameterRecommended ConditionNotes
Substrate This compound1 equivalent
Amine Primary or secondary amine1.2 equivalents
Catalyst Pd₂(dba)₃2 mol%
Ligand Xantphos or XPhos4 mol%
Base NaOtBu or Cs₂CO₃1.4 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 90-110 °CAdjust as needed
Atmosphere Inert (Argon or Nitrogen)Crucial for reaction success

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C6-Position

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C6-Position

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk tube.[3]

  • Add this compound (1 equivalent) and the desired amine (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.[3]

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_suzuki Selective Suzuki-Miyaura Coupling (C6) cluster_buchwald Selective Buchwald-Hartwig Amination (C6) start_s 6-Bromo-4-chloro- 2-methylquinoline product_s 6-Aryl-4-chloro- 2-methylquinoline start_s->product_s 1. Coupling reagents_s Ar-B(OH)2 Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80-90°C reagents_s->product_s start_b 6-Bromo-4-chloro- 2-methylquinoline product_b 6-(Amino)-4-chloro- 2-methylquinoline start_b->product_b 2. Amination reagents_b R2NH Pd2(dba)3, Xantphos NaOtBu, Toluene, 90-110°C reagents_b->product_b

Caption: Workflow for selective C6 functionalization.

troubleshooting_guide start Problem with Functionalization Reaction low_selectivity Low Regioselectivity (Mixture of C4/C6 products) start->low_selectivity Selectivity Issue low_yield Low Yield of C6 Product start->low_yield Yield Issue side_reaction Side Reaction (Hydrolysis/Dehalogenation) start->side_reaction Unwanted Product sol_selectivity Decrease Temperature Optimize Ligand Reduce Reaction Time low_selectivity->sol_selectivity sol_yield Ensure Inert Atmosphere Use Anhydrous/Degassed Solvents Optimize Base low_yield->sol_yield sol_side_reaction Strictly Anhydrous Conditions Non-aqueous Workup Careful Reagent Choice side_reaction->sol_side_reaction

Caption: Troubleshooting decision tree.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions Involving Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving quinoline substrates. Quinolines are a vital scaffold in medicinal chemistry, but their successful functionalization using palladium catalysis often presents unique challenges. This guide is designed to help you navigate these complexities and optimize your reactions.

Frequently Asked questions (FAQs)

Q1: Why are palladium-catalyzed reactions with quinolines often problematic?

A1: The primary challenge arises from the ability of the quinoline nitrogen to act as a poison to the palladium catalyst. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity and potentially leading to the formation of inactive palladium complexes. This can result in low or no conversion of your starting materials.

Q2: Which palladium-catalyzed reactions are commonly used for quinoline functionalization?

A2: The most common palladium-catalyzed cross-coupling reactions for modifying quinoline scaffolds include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between a haloquinoline and a boronic acid or ester.

  • Buchwald-Hartwig Amination: For the synthesis of aminoquinolines from haloquinolines and an amine.

  • Heck Reaction: For the coupling of a haloquinoline with an alkene to form a substituted alkene.

  • Sonogashira Coupling: For the formation of a carbon-carbon bond between a haloquinoline and a terminal alkyne.

Q3: How does the position of the halogen on the quinoline ring affect its reactivity?

A3: The reactivity of a haloquinoline is influenced by both electronic and steric effects. Halogens at the 2- and 4-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. Conversely, halogens on the benzo-fused ring (positions 5, 6, 7, and 8) have different reactivities based on their electronic environment and steric hindrance from adjacent substituents. For instance, a substituent at the 8-position can sterically hinder the approach of the catalyst to a halogen at the 7-position.[1][2]

Q4: What are the most common side reactions to look out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[3]

  • Protodeboronation: Cleavage of the carbon-boron bond in the boronic acid and its replacement with a hydrogen atom, particularly with electron-rich or heteroaromatic boronic acids.[3]

  • Dehalogenation: Removal of the halogen from the quinoline starting material.

  • β-Hydride Elimination: In Buchwald-Hartwig aminations, this can lead to the formation of a hydrodehalogenated arene and an imine.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion

This is the most frequent issue encountered in palladium-catalyzed reactions with quinolines. The underlying cause is often related to catalyst deactivation or suboptimal reaction conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Catalyst Poisoning by Quinoline Nitrogen Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote the desired catalytic cycle over catalyst inhibition.[5][6]
Inactive Catalyst Precursor Use a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ.
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties. For Suzuki and Buchwald-Hartwig reactions, bulky biaryl phosphine ligands are often effective.[5][6]
Incorrect Base The choice of base is critical and reaction-dependent. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The base's solubility can also be a factor.[7]
Suboptimal Solvent The solvent can influence catalyst solubility and reactivity. Screen polar aprotic solvents like dioxane, THF, or toluene. For Suzuki reactions, a mixture with water is often necessary.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.
Poor Quality of Reagents or Solvents Ensure all reagents are pure and solvents are anhydrous and degassed. Trace impurities, water, or oxygen can deactivate the catalyst.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion catalyst Check Catalyst System start->catalyst Initial Check conditions Optimize Reaction Conditions catalyst->conditions If catalyst system seems appropriate catalyst_q1 Increase Catalyst Loading? catalyst->catalyst_q1 reagents Verify Reagent Quality conditions->reagents If optimization fails conditions_q1 Increase Temperature? conditions->conditions_q1 reagents->start If reagents are impure, restart with pure materials reagents_q1 Are reagents pure and dry? reagents->reagents_q1 success Reaction Successful catalyst_q1->success Yes catalyst_q2 Screen Ligands? catalyst_q1->catalyst_q2 No improvement conditions_q1->success Yes conditions_q2 Screen Bases? conditions_q1->conditions_q2 No improvement conditions_q2->success Yes conditions_q3 Screen Solvents? conditions_q2->conditions_q3 No improvement conditions_q3->success Yes reagents_q1->conditions Yes

Caption: A general workflow for troubleshooting low conversion in palladium-catalyzed quinoline reactions.

Problem 2: Poor Regioselectivity

In cases where the quinoline substrate has multiple reactive sites (e.g., multiple halogens or C-H bonds), achieving high regioselectivity can be a challenge.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Similar Reactivity of Different Positions The choice of ligand can significantly influence regioselectivity. For Suzuki couplings of dihaloquinolines, the selectivity can sometimes be tuned by switching between different phosphine ligands (e.g., PPh₃ vs. dppf).[1][2]
Steric Hindrance The steric bulk of substituents on the quinoline ring or the coupling partner can direct the reaction to a less hindered position. Consider using a less sterically demanding coupling partner if possible.[8]
Electronic Effects The electronic nature of substituents can alter the reactivity of different positions on the quinoline ring. Electron-withdrawing groups can activate a position for oxidative addition.
Use of a Directing Group For C-H functionalization, the use of a directing group (e.g., converting the quinoline to a quinoline-N-oxide) can dramatically improve regioselectivity, often favoring the C2 or C8 position.[9]
Problem 3: Formation of Significant Side Products

The presence of undesired byproducts complicates purification and reduces the yield of the desired product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Homocoupling (Suzuki, Sonogashira) Ensure thorough degassing of the reaction mixture to remove oxygen. Use a pre-catalyst that efficiently generates the active Pd(0) species to minimize the concentration of Pd(II) that can promote homocoupling.[3] For Sonogashira reactions, copper-free conditions can be employed to avoid alkyne dimerization.[10]
Protodeboronation (Suzuki) Use anhydrous solvents and ensure the base is not excessively hydrolytic. The use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[3]
Dehalogenation This can be promoted by certain bases or by the presence of water. Screening different bases or ensuring strictly anhydrous conditions may help.
β-Hydride Elimination (Buchwald-Hartwig) The choice of a bulky, electron-rich ligand can favor the desired reductive elimination over β-hydride elimination.[4]

Quantitative Data on Reaction Conditions

The following tables provide a summary of reaction conditions and yields for various palladium-catalyzed reactions involving quinoline substrates, compiled from the literature. These should serve as a starting point for your own optimizations.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid
Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂OReflux1285[11]
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O901692[11]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295[12]
XPhos Pd G3 (2)-K₃PO₄ (2)THF804>90[13]
Table 2: Buchwald-Hartwig Amination of Haloquinolines
Quinoline Substrate Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
5-Bromo-8-(benzyloxy)quinolineN-MethylanilinePd(OAc)₂ (5)Johnphos (10)NaOtBu (1.25)Toluene110-1202472[14][15]
5-Bromo-8-(benzyloxy)quinolineN-MethylanilinePd(OAc)₂ (5)L3* (10)NaOtBu (1.25)Toluene1500.592[14][15]
3-BromoquinolineAmmoniaPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001888[1]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olXPhos Pd G3 (1)-K₂CO₃ (2)tBuOH702495[16]

*L3 = Di-tert-butylneopentylphosphine

Table 3: Heck Reaction of Haloarenes with Alkenes (Representative Data)
Aryl Halide Alkene Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
Iodobenzenen-Butyl acrylatePd(OAc)₂ (0.05)PPh₃ (0.1)Et₃N (2)DMF10012-16High
BromobenzeneStyrenePd(OAc)₂ (0.001)-n-Bu₃N (2)DMF1402090
4-BromoacetophenoneStyrenePdCl₂ (0.004)dppf (0.004)Et₃N (2)[bmim][PF₆]1201.599

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromoquinoline with an Amine

This protocol is adapted for a generic primary or secondary amine and may require optimization.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the 3-bromoquinoline and anhydrous, degassed toluene.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for the Heck Reaction of an Iodoquinoline with an Alkene

This protocol is a general guide and should be optimized for the specific quinoline and alkene substrates.

Materials:

  • Iodoquinoline (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 0.05 equiv)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodoquinoline and Pd(OAc)₂.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Catalyst Poisoning by Quinoline

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Inactive Complex [Pd(0)L(Quinoline)] (Inactive) Pd(0)L->Inactive Complex Coordination Pd(II) Intermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L Product Pd(II) Intermediate->Reductive\nElimination Coupling Partner Quinoline Quinoline Quinoline->Inactive Complex

Caption: The quinoline nitrogen can reversibly coordinate to the active Pd(0) catalyst, forming an inactive complex and inhibiting the catalytic cycle.

Catalytic Cycle of the Mizoroki-Heck Reaction

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex alkene_coord Alkene Coordination pd2_complex->alkene_coord Alkene pi_complex L(Ar)(X)Pd(II)-Alkene alkene_coord->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex L(X)Pd(II)-Alkyl migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride hydrido_complex L(H)Pd(II)(X)-Product beta_hydride->hydrido_complex re Reductive Elimination hydrido_complex->re Base re->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction involves oxidative addition, alkene coordination, migratory insertion, β-hydride elimination, and reductive elimination.[2][5][8]

References

Preventing decomposition of 6-Bromo-4-chloro-2-methylquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of 6-Bromo-4-chloro-2-methylquinoline during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and successful reaction of this important chemical intermediate.

Troubleshooting Guides

Decomposition of this compound is a common issue that can lead to reduced yields and purification challenges. The primary decomposition pathways include hydrodehalogenation, hydrolysis, and photodegradation. This guide will help you identify and address these issues.

Issue 1: Low Yield of Desired Product and Presence of Dehalogenated Byproducts

If you observe the formation of byproducts such as 6-Bromo-2-methylquinoline (dechlorination) or 4-Chloro-2-methylquinoline (debromination), you are likely experiencing hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2]

Troubleshooting Workflow for Hydrodehalogenation

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_optimization Optimization Strategies start Low Yield & Dehalogenation Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check 2. Review Reaction Setup & Conditions reagent_check->conditions_check Reagents OK side_product_analysis 3. Analyze for Common Side Products conditions_check->side_product_analysis Setup OK optimization 4. Systematic Optimization side_product_analysis->optimization Side Products Identified solution Problem Resolved optimization->solution reagent_details Aryl Halide Purity Catalyst/Ligand Activity Base & Solvent Quality conditions_details Inert Atmosphere? Optimal Temperature? Sufficient Mixing? optimization_details Modify Catalyst/Ligand Screen Bases Change Solvent Lower Temperature cluster_solutions Preventative Measures start 4-Hydroxy Byproduct Observed check_water 1. Check for Water in Reagents/Solvents start->check_water check_base 2. Evaluate Base Strength and Nucleophilicity check_water->check_base Anhydrous Conditions Confirmed check_temp 3. Assess Reaction Temperature check_base->check_temp Base Optimized solution Hydrolysis Minimized check_temp->solution solution_details Use rigorously dried solvents and reagents. Employ non-nucleophilic bases. Run reaction at lower temperatures. pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L_n(Ar)Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetalation pd_hydride L_n(Ar)Pd(II)-H pd2_complex->pd_hydride Side Reaction pd2_r L_n(Ar)Pd(II)-R transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product Regenerates Catalyst product->pd0 Regenerates Catalyst hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h Regenerates Catalyst byproduct Ar-H (Byproduct) reductive_elimination_h->byproduct Regenerates Catalyst byproduct->pd0 Regenerates Catalyst

References

Technical Support Center: Purification of Crude 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Bromo-4-chloro-2-methylquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily or deeply colored crude product often indicates the presence of polymeric impurities or residual solvents. A multi-step purification approach is recommended. Start with an extraction to remove highly polar or non-polar impurities. Following extraction, column chromatography is often effective at separating the target compound from closely related impurities. Finally, recrystallization can be used to obtain a highly pure crystalline product.

Q2: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A2: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of impurities, or supersaturation issues.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.

    • Solvent System: The chosen solvent may be too good a solvent. Try adding a small amount of a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again before allowing it to cool slowly.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil or very small crystals. Placing the flask in a Dewar filled with warm water or covering it with glass wool can slow down the cooling process.

Q3: After recrystallization, my product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.[1]

  • Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the solution.

    • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.[2] Be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.[1]

    • Second Recrystallization: If the color persists, a second recrystallization may be necessary to improve the purity and color of the final product.[1]

Q4: My yield after purification is very low. What are the common causes?

A4: Low yield is a common issue in purification. Several factors can contribute to this:

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent during recrystallization is a frequent cause of low yield, as a significant amount of the product may remain dissolved in the mother liquor.[1]

    • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Precipitation: Make sure the crystallization process is complete by cooling the solution in an ice bath before filtration.

    • Transfer Losses: Be mindful of product loss during transfers between flasks. Rinse glassware with the mother liquor to recover as much product as possible.

    • Mother Liquor Recovery: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization to recover more of your compound.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from the purification of the structurally similar compound, 6-Bromo-2-chloro-4-methylquinoline.[2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of Norite A (decolorizing carbon) and boil for a few minutes.[2]

  • Hot Filtration: Perform a hot filtration through a Celite pad to remove the decolorizing carbon and any other insoluble impurities.[2]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Fine crystals should form. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Extraction and Concentration

This method is often used after a synthesis reaction to isolate the crude product before further purification.[3]

  • Quenching: The reaction mixture is carefully poured into ice water.

  • Neutralization: The pH of the aqueous mixture is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.[3]

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[2][3]

  • Washing: The combined organic phases are washed with water and then with brine to remove any residual water-soluble impurities.

  • Drying: The organic phase is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][3]

  • Concentration: The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield the crude product.

Quantitative Data

The following table summarizes purification data for 6-Bromo-4-chloroquinoline derivatives from various literature sources. This data can serve as a reference for expected yields and effective solvent systems.

CompoundPurification MethodSolvent(s)Yield (%)Reference
6-Bromo-4-chloroquinolineRecrystallizationn-Heptane32%[4]
6-Bromo-4-chloroquinolineExtraction & ConcentrationEthyl Acetate84%[3]
6-Bromo-4-chloroquinolineExtraction & Concentration-98.5%[3]
6-Bromo-2-chloro-4-methylquinolineRecrystallizationAbsolute Ethanol97% (crude)[2]

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude Product (Oily/Colored Solid) extraction Aqueous Workup (Extraction & Washing) crude->extraction chromatography Column Chromatography (e.g., Silica Gel) extraction->chromatography If impurities persist recrystallization Recrystallization extraction->recrystallization impurities1 Water-Soluble Impurities extraction->impurities1 chromatography->recrystallization For final polishing impurities2 Closely Related Impurities chromatography->impurities2 pure Pure Crystalline Product recrystallization->pure impurities3 Soluble Impurities recrystallization->impurities3

Caption: General purification workflow.

This diagram outlines the typical steps involved in purifying crude this compound, starting from the crude product and leading to a pure crystalline solid. The workflow includes optional steps like column chromatography for challenging purifications.

References

Impact of ligand and base selection on Suzuki coupling with haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of haloquinolines, presented in a question-and-answer format.

Question 1: My Suzuki coupling reaction with a haloquinoline is resulting in a low or no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings with haloquinolines are common and can often be attributed to several factors, primarily related to the nitrogen atom in the quinoline ring, which can deactivate the palladium catalyst.[1][2][3] Key areas to troubleshoot include:

  • Catalyst Deactivation: The lone pair of electrons on the quinoline's nitrogen atom can coordinate to the palladium center, leading to the formation of inactive catalyst species, a phenomenon known as catalyst poisoning.[2][3]

  • Substrate Reactivity: The reactivity of the C-X bond (where X is a halogen) in haloquinolines follows the general trend I > Br > Cl. Chloroquinolines are notably less reactive and often require more specialized and highly active catalyst systems to achieve good yields.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming the nucleophile and reducing the yield of the desired product.[4][5] This is particularly problematic with some heteroaryl boronic acids.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][2]

Question 2: How can I mitigate catalyst deactivation when using haloquinolines?

Answer: To overcome catalyst deactivation by the quinoline nitrogen, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen.[3] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are particularly effective for this purpose.[1]

  • Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, which can minimize opportunities for deactivation.[2]

  • Slow Addition: In some cases, the slow addition of the haloquinoline to the reaction mixture can help maintain a low concentration of the potential catalyst poison, thereby reducing its inhibitory effect.[2]

Question 3: I am observing a significant amount of protodeboronation of my boronic acid. What steps can I take to minimize this side reaction?

Answer: Protodeboronation can be a significant issue, but it can often be suppressed by modifying the reaction conditions:

  • Use a More Stable Boron Reagent: Instead of a boronic acid, consider using a boronic acid pinacol ester or a potassium trifluoroborate salt, which are generally more stable and less prone to protodeboronation.[1]

  • Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[1]

Question 4: My reaction with a chloroquinoline is not proceeding. How can I improve the reactivity?

Answer: Chloroquinolines are challenging substrates due to the strength of the C-Cl bond. To improve reactivity, the following adjustments are recommended:

  • Employ Highly Active Ligands: As mentioned, bulky, electron-rich ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands are crucial for promoting the difficult oxidative addition step with chloroquinolines.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1]

  • Select a Stronger Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) has been shown to be effective in many cases involving chloro-N-heterocycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for haloquinolines in Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling follows the general trend of C-I > C-Br >> C-Cl. This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved in the oxidative addition step.

Q2: How do I choose the right base for my Suzuki coupling with a haloquinoline?

A2: The choice of base is critical and often depends on the specific substrates and solvent system. Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1] For less reactive haloquinolines like chloroquinolines, a stronger base like K₃PO₄ may be necessary.[1] Weaker bases like potassium fluoride (KF) can be beneficial when dealing with base-sensitive functional groups or to minimize protodeboronation.

Q3: What are the advantages of using Buchwald-type ligands for Suzuki couplings with haloquinolines?

A3: Buchwald ligands, such as SPhos and XPhos, are bulky and electron-rich biaryl phosphine ligands. Their steric bulk helps to prevent the coordination of the quinoline nitrogen to the palladium center, thus mitigating catalyst deactivation.[3] Their electron-rich nature facilitates the oxidative addition step, which is particularly beneficial for less reactive substrates like chloroquinolines.[6]

Q4: Can I perform a Suzuki coupling on a quinoline with multiple halogen atoms?

A4: Yes, it is possible to perform selective Suzuki couplings on di- or polyhaloquinolines. The selectivity is primarily governed by the different reactivities of the halogens (I > Br > Cl). By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the reaction time, it is often possible to achieve monosubstitution at the more reactive halogen position.

Data Presentation

Table 1: Impact of Ligand Selection on the Suzuki Coupling of 3-Bromoquinoline
LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PPh₃K₂CO₃Toluene/H₂O90-110-~75[7]
dppfNa₂CO₃1,4-Dioxane/H₂O80-9012-16High[8]
dppfCs₂CO₃1,4-Dioxane/H₂O1006-865[8]
XPhosK₃PO₄Toluene100-High[7]
Table 2: Impact of Base Selection on the Suzuki Coupling of Haloarenes
HaloareneLigand/CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneP(biphenyl)Ph₂/Pd(OAc)₂K₃PO₄Toluene/H₂O1001High[9]
4-BromoacetophenoneP(biphenyl)Ph₂/Pd(OAc)₂Na₂CO₃Toluene/H₂O1001Moderate[9]
4-BromoacetophenoneP(biphenyl)Ph₂/Pd(OAc)₂KFToluene/H₂O1001Low[9]
Aryl Bromide-Na₂CO₃DMF/H₂O600.598[10]
Aryl Bromide-K₂CO₃DMF/H₂O600.595[10]
Aryl Bromide-Cs₂CO₃DMF/H₂O60192[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline

This protocol provides a general starting point for the Suzuki coupling of a haloquinoline with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand combination) (1-5 mol%)

  • Ligand (if using a separate palladium source, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the haloquinoline, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Haloquinoline) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling of Haloquinoline check_catalyst Is the catalyst system appropriate for N-heterocycles? start->check_catalyst check_deboronation Is protodeboronation suspected? check_catalyst->check_deboronation No solution_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, or NHC). Consider using a precatalyst. check_catalyst->solution_catalyst Yes check_reactivity Is the haloquinoline a less reactive chloride? check_deboronation->check_reactivity No solution_deboronation Use a more stable boronate ester (e.g., pinacol ester). Run under anhydrous conditions. Use a milder base (e.g., K2CO3, CsF). check_deboronation->solution_deboronation Yes check_homocoupling Is homocoupling a major byproduct? check_reactivity->check_homocoupling No solution_reactivity Use a highly active ligand system. Increase reaction temperature. Use a stronger base (e.g., K3PO4). check_reactivity->solution_reactivity Yes solution_homocoupling Thoroughly degas the reaction mixture. Ensure an inert atmosphere (Ar or N2). Use a Pd(0) source directly. check_homocoupling->solution_homocoupling Yes end Re-run Optimized Reaction check_homocoupling->end No solution_catalyst->end solution_deboronation->end solution_reactivity->end solution_homocoupling->end

Caption: A troubleshooting workflow for low yields in Suzuki coupling of haloquinolines.

References

Overcoming poor reactivity of boronic acids in coupling with 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-4-chloro-2-methylquinoline. The focus is on overcoming the poor reactivity often encountered with various boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a very low yield or failing completely. What are the first things I should check?

A1: When encountering low to no yield, a systematic check of your reagents and reaction setup is the crucial first step.

  • Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, especially electron-deficient ones, are prone to degradation and protodeboronation.[1] Using fresh, high-purity boronic acid is recommended. Consider converting it to a more stable pinacol ester or MIDA boronate if problems persist.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][2] Ensure they are fresh, have been stored correctly under an inert atmosphere, and are handled properly. Phosphine ligands are particularly susceptible to oxidation.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst decomposition.[2][3] Ensure your flask is properly sealed and purged (e.g., via three evacuate/backfill cycles).[1]

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1] Your base should also be of high purity.

Q2: Which halogen is more reactive on the this compound core?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[1][4] Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 4-position. By carefully selecting your reaction conditions (catalyst, ligand, temperature), you can achieve selective coupling at the C6-bromo position while leaving the C4-chloro group untouched for potential subsequent reactions.[5]

Q3: My boronic acid seems to be decomposing. How can I prevent protodeboronation?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that lowers yield, particularly with electron-deficient or heteroaryl boronic acids.[1][6]

  • Choice of Base: The base is critical for activating the boronic acid but can also promote this side reaction. Milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often beneficial.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[1] Using anhydrous solvents and bases can mitigate the issue.

  • Use Boronate Esters: Converting the boronic acid to a more stable form, such as a neopentyl glycol or pinacol ester, can prevent decomposition and allow for a slow release of the boronic acid under the reaction conditions.[7]

Q4: What is the best catalyst and ligand combination for this challenging coupling?

A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates.[8] The choice of ligand is the most critical factor.

  • Recommended Ligands: For difficult couplings involving heteroaryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands are required.[8][9][10] Buchwald biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the difficult oxidative addition step and stabilize the palladium catalyst.[3][8] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[9]

  • Catalyst Precursor: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ or Pd(dppf)Cl₂.[1][5][10] Pd(II) sources are often more stable but require in-situ reduction to the active Pd(0) species.

Q5: What are the most common side reactions besides protodeboronation?

A5: Two other common side reactions can reduce your yield:

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[3] It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture can minimize this issue.[3]

  • Hydrodehalogenation: The haloquinoline is reduced, replacing the halogen with a hydrogen atom.[6] This can occur if the reaction stalls or under certain conditions with specific ligands and bases.

Troubleshooting Guide

If your reaction is not performing as expected, follow this workflow to diagnose and solve the issue.

G start Low / No Product check_reagents Check Reagent Quality - Boronic Acid (fresh?) - Catalyst / Ligand (stored properly?) - Solvent (anhydrous, degassed?) - Base (pure?) start->check_reagents Initial Checks check_conditions Verify Reaction Conditions - Inert Atmosphere (thoroughly degassed?) - Temperature (correct?) - Stirring (vigorous?) start->check_conditions Initial Checks sm_unreacted Starting Material Unreacted? check_reagents->sm_unreacted check_conditions->sm_unreacted complex_mixture Complex Mixture / Byproducts? sm_unreacted->complex_mixture No optimize_catalyst Optimize Catalyst System - Switch to bulky ligand (e.g., SPhos, XPhos) - Increase catalyst/ligand loading - Use a Pd(0) source (e.g., Pd2(dba)3) sm_unreacted->optimize_catalyst Yes screen_base_solvent Screen Bases / Solvents - Base: K3PO4, Cs2CO3 - Solvent: Toluene, Dioxane, DMF (with/without water) complex_mixture->screen_base_solvent Yes rerun Re-run Optimized Reaction complex_mixture->rerun No, product is clean but yield is low increase_temp Increase Temperature (e.g., 100-120 °C) Consider microwave heating optimize_catalyst->increase_temp increase_temp->rerun check_side_reactions Identify Side Reactions - Homocoupling? (Improve degassing) - Protodeboronation? (Use milder base, boronate ester) - Hydrodehalogenation? screen_base_solvent->check_side_reactions check_side_reactions->rerun

Caption: A workflow diagram for troubleshooting low-yield Suzuki couplings.

Data Summary Tables

The optimal reaction conditions are highly dependent on the specific boronic acid used. The following tables provide a starting point for optimization based on conditions reported for similar challenging heteroaryl couplings.

Table 1: Effect of Ligand and Base on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O90< 20Standard conditions, often poor for this substrate.
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene110> 85Bulky ligands are highly effective for hindered substrates.[3][8]
Pd(dppf)Cl₂ (3)(dppf)Na₂CO₃ (2)Dioxane/H₂O9060-75A common and often moderately successful system.[5]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)n-Butanol100> 90Highly active system, good for heteroaryl chlorides.[11]
Pd(OAc)₂ (2)cataCXium A (4)TMSOK (1.2)DME80> 80Anhydrous conditions, good for sensitive substrates.[12]

Table 2: Solvent Selection Guide

Solvent SystemTypical RatioCommon BasesAdvantagesDisadvantages
1,4-Dioxane / H₂O4:1 to 10:1Na₂CO₃, K₂CO₃, K₃PO₄Good solubility for many reagents, widely used.Water can promote protodeboronation.[1]
TolueneN/A (Anhydrous)K₃PO₄, t-BuOKAnhydrous, good for high temperatures.[9]May have solubility issues with inorganic bases.
DMF / H₂O1:1Na₂CO₃High boiling point, good solvating power.Can be difficult to remove during workup.
n-Butanol / t-Amyl alcoholN/A (Anhydrous)K₃PO₄High boiling point, effective for unreactive chlorides.[11]Requires higher reaction temperatures.

Key Experimental Protocol

This is a generalized procedure for the selective Suzuki-Miyaura coupling at the C6-bromo position. It should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or reaction vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4-24 hours).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired 6-aryl-4-chloro-2-methylquinoline.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition center pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)2 + Base pd2_biaryl Ar-Pd(II)L2-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-R (Product) reductive_elimination->pd0 Regeneration reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Suzuki-Miyaura coupling experiments.

Troubleshooting Guides

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Issue: Significant Formation of Homocoupling Byproduct

If you observe a significant amount of a symmetrical biaryl byproduct in your reaction, follow this systematic approach to identify the cause and implement a solution.

// Nodes start [label="High Homocoupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_oxygen [label="Is the reaction rigorously deoxygenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_degas [label="Improve Degassing:\n- Use freeze-pump-thaw cycles (3x).\n- Sparge solvents with inert gas (Ar/N2) for 30+ min.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_pd_source [label="What is the palladium source?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_pd0 [label="Switch to a Pd(0) precatalyst\n(e.g., Pd(PPh3)4, Pd2(dba)3) or\nuse a modern G3/G4 Buchwald precatalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; s_pdII [label="If using Pd(II) (e.g., Pd(OAc)2), ensure efficient\nin situ reduction. Consider adding a mild reducing agent\nlike potassium formate.[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ligand [label="Is the ligand appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_ligand [label="Use bulky, electron-rich phosphine ligands\n(e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).\nThese promote reductive elimination.[2]", fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Is the base optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_base [label="Screen weaker inorganic bases like\nK2CO3 or K3PO4. Avoid strong bases\nlike NaOH if possible.[2]", fillcolor="#F1F3F4", fontcolor="#202124"]; q_reagent_add [label="How are reagents added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_slow_add [label="Add the boronic acid solution slowly\n(e.g., via syringe pump) to keep its\ninstantaneous concentration low.[2][3]", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Homocoupling Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_oxygen; q_oxygen -> s_degas [label="No"]; s_degas -> q_pd_source; q_oxygen -> q_pd_source [label="Yes"]; q_pd_source -> s_pd0 [label="Pd(II)"]; q_pd_source -> s_pdII [label="Pd(II) - must use"]; s_pd0 -> q_ligand; s_pdII -> q_ligand; q_pd_source -> q_ligand [label="Pd(0)"]; q_ligand -> s_ligand [label="No"]; s_ligand -> q_base; q_ligand -> q_base [label="Yes"]; q_base -> s_base [label="No"]; s_base -> q_reagent_add; q_base -> q_reagent_add [label="Yes"]; q_reagent_add -> s_slow_add [label="All at once"]; s_slow_add -> end; q_reagent_add -> end [label="Slowly"]; } dot

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two main causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[3][4]

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[3][4] Rigorous deoxygenation of the reaction mixture is therefore crucial.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used as the catalyst precursor, it can directly react with the boronic acid to produce the homodimer during its in-situ reduction to the active Pd(0) species.[2][3]

Suzuki_Homocoupling_Pathways

Caption: Primary pathways leading to boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of palladium source is critical. Pd(II) sources like palladium acetate (Pd(OAc)₂) require an initial reduction to the catalytically active Pd(0) state. This reduction can proceed via the homocoupling of two boronic acid molecules, thus increasing the amount of this byproduct.[2] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that efficiently generate Pd(0), can significantly reduce homocoupling as they can directly enter the catalytic cycle.[2][5]

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[6][7] Their steric bulk and electron-donating properties promote the final reductive elimination step of the desired cross-coupling, which outcompetes the side reactions leading to homocoupling.[5][7]

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can increase homocoupling.[1] Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes promote side reactions.[2] The optimal base is often substrate-dependent and may require screening.

Q5: What is the influence of solvents and temperature on homocoupling?

A5:

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While water is often added to help dissolve the base, excessive amounts can sometimes promote homocoupling.[3]

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.

Q6: Are there any procedural modifications that can help reduce homocoupling?

A6: Yes, several procedural adjustments can be very effective:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture using a syringe pump helps to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][3]

  • Use a Slight Excess of Aryl Halide: This can help ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[2]

  • Rigorous Degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[3] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[3]

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of the homocoupling byproduct. Note that direct comparisons are often difficult as optimal conditions vary significantly with the specific substrates used.

ParameterCondition AYield (Desired Product)HomocouplingCondition BYield (Desired Product)HomocouplingReference(s)
Palladium Source Pd(OAc)₂LowerHigherPd(PPh₃)₄HigherLower[2]
Oxygen Level 3.3 ppm O₂-0.18%<0.5 ppm O₂-0.07%[1]
Base NaOH~70%-K₂CO₃ / K₃PO₄90-99%Lower[8]
Ligand PPh₃ModerateModerateSPhos / XPhosHighLow[6][7]
Reagent Addition All at onceLowerHigherSlow addition of Boronic AcidHigherLower[2][3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

1. Degassing:

  • Sparge the chosen solvent (e.g., 1,4-dioxane/water 10:1) with a subsurface stream of argon or nitrogen for at least 30 minutes.

  • For more rigorous oxygen removal, perform three freeze-pump-thaw cycles on the solvent.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed solvent via syringe.

3. Reagent Addition:

  • In a separate flask, dissolve the boronic acid (1.2-1.5 equivalents) in a minimal amount of the degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 4-Chloro Substituents in 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the halogen substituents in 6-bromo-2-methylquinoline and 4-chloro-2-methylquinoline. The differential reactivity of the C-4 versus C-6 position on the quinoline scaffold offers significant strategic advantages in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This analysis is supported by established chemical principles and representative experimental data from the literature.

Foundational Principles: Electronic and Positional Effects

The reactivity of a halogen on the quinoline ring is fundamentally dictated by its position relative to the heterocyclic nitrogen atom.

  • 4-Chloro Position: The chlorine atom at the C-4 position is directly conjugated with the electron-withdrawing nitrogen atom. This nitrogen exerts a powerful -I (inductive) and -M (mesomeric) effect, significantly reducing the electron density at the C-4 carbon. This electronic-deficiency makes the C-4 position highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Nucleophilic attack at this position is favored due to the stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen.

  • 6-Bromo Position: The bromine atom at the C-6 position resides on the carbocyclic (benzene) portion of the quinoline ring. It is insulated from the direct electron-withdrawing influence of the nitrogen atom. Consequently, this position is relatively inert to SNAr reactions under standard conditions. However, like a typical aryl bromide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to a C-Cl bond.

The following diagram illustrates the key factors influencing the distinct reactivity pathways.

G cluster_start Starting Materials cluster_reactivity Reactivity Drivers cluster_reactions Favored Reaction Pathways 6_bromo 6-Bromo-2-methylquinoline Halogen_props Halogen Bond Strength (C-Br vs. C-Cl) 6_bromo->Halogen_props Weaker C-Br bond 4_chloro 4-Chloro-2-methylquinoline N_effect Nitrogen Atom (-I, -M Effects) 4_chloro->N_effect Activates C4 SNAr Nucleophilic Aromatic Substitution (SNAr) N_effect->SNAr Favors Cross_Coupling Pd-Catalyzed Cross-Coupling Halogen_props->Cross_Coupling Favors G start 6-Bromo-4-chloro-2-methylquinoline step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) start->step1 Reagent: Amine, Pd Catalyst, Base @ C6 Position intermediate Intermediate: 6-(Amino)-4-chloro-2-methylquinoline step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 Reagent: Nucleophile (e.g., another Amine) @ C4 Position final Final Product: Di-substituted 2-methylquinoline step2->final

References

A Spectroscopic Comparison of 6-Bromo-4-chloro-2-methylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals providing objective spectroscopic comparisons and supporting experimental data for the synthesis of 6-Bromo-4-chloro-2-methylquinoline.

This guide presents a comprehensive spectroscopic analysis of the heterocyclic compound this compound, alongside its key precursors: 4-bromoaniline, ethyl acetoacetate, and the intermediate 6-bromo-4-hydroxy-2-methylquinoline. The synthesis, which proceeds via a Combes condensation followed by chlorination, is elucidated through detailed experimental protocols and a visual reaction pathway. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are systematically tabulated for straightforward comparison, providing a valuable resource for researchers in synthetic and medicinal chemistry.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the Combes synthesis, where 4-bromoaniline is reacted with ethyl acetoacetate under acidic conditions to yield the intermediate, 6-bromo-4-hydroxy-2-methylquinoline. This intermediate is subsequently chlorinated, most commonly using phosphorus oxychloride, to afford the final product.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 4-bromoaniline 4-Bromoaniline 6_bromo_4_hydroxy_2_methylquinoline 6-Bromo-4-hydroxy-2-methylquinoline 4-bromoaniline->6_bromo_4_hydroxy_2_methylquinoline Combes Synthesis ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->6_bromo_4_hydroxy_2_methylquinoline Combes Synthesis 6_bromo_4_chloro_2_methylquinoline This compound 6_bromo_4_hydroxy_2_methylquinoline->6_bromo_4_chloro_2_methylquinoline Chlorination (e.g., POCl3) G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start Materials (4-Bromoaniline, Ethyl Acetoacetate) combes Combes Synthesis start->combes intermediate Isolate Intermediate (6-Bromo-4-hydroxy-2-methylquinoline) combes->intermediate chlorination Chlorination intermediate->chlorination product Isolate Final Product (this compound) chlorination->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation and Comparison nmr->data ir->data ms->data

A Researcher's Guide to In Vitro Cytotoxicity Assays for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoline and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, their potential as anticancer agents has been extensively explored, with numerous derivatives showing promise by inhibiting cancer cell growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][3][4] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects. This guide provides a comparative overview of common in vitro cytotoxicity assays, presents experimental data for various quinoline derivatives, and offers detailed protocols to aid researchers in drug discovery and development.

Comparison of Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial and depends on the compound's expected mechanism of action. Assays can measure different cellular health indicators, such as metabolic activity, membrane integrity, and lysosomal function.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used colorimetric assay that measures cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7] The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of living cells.[7] It is a reliable method for assessing cell viability and proliferation and is instrumental in high-throughput drug screening.[6] However, the assay's reliance on mitochondrial function means that compounds affecting cellular respiration can interfere with the results.[6]

  • Neutral Red (NR) Uptake Assay : This assay evaluates the viability of cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8] Viable cells have intact lysosomes that can take up and accumulate the dye. Following incubation, the dye is extracted, and its concentration is measured, which correlates with the number of viable cells. The NR assay is often considered more sensitive than assays that measure membrane integrity and can detect cytotoxic events at earlier stages.[9][10]

  • Lactate Dehydrogenase (LDH) Leakage Assay : The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity. This assay is indicative of overt cell death and membrane rupture but may be less sensitive in detecting early apoptotic events where the membrane remains intact.[10]

Caption: Principles of common in vitro cytotoxicity assays.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected quinoline derivatives against various human cancer cell lines, as determined by different assays. The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50%.

Quinoline Derivative Name/CodeCancer Cell LineAssay UsedIC₅₀ Value (µM)
Compound 2a (bis-quinoline) HeLa (Cervical Cancer)Not Specified0.14[11]
Compound 2a (bis-quinoline) HCT116 (Colon Cancer)Not Specified0.4[11]
Compound 4c HL60 (Leukemia)Not Specified0.3[11]
Compound 26 (3,6-disubstituted) MKN45 (Gastric Cancer)Not Specified0.093[12]
Compound 38 (4-aniline quinoline) MCF-7 (Breast Cancer)Not SpecifiedComparable to control[12]
DFIQ H1299 (Lung Cancer)Not Specified4.16 (at 24h)[13]
Compound 37 Not SpecifiedNot SpecifiedPotent as Doxorubicin[3]
Compound 18 SAS (Tongue Cancer)Not SpecifiedMore active than Camptothecin[4]
Compound 19 HeLa (Cervical Cancer)Not Specified0.23[4]

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a generalized protocol for the widely used MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a synthesized guide for assessing cell viability using MTT in a 96-well plate format.[6][14][15]

1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[6]

  • Cell culture medium (appropriate for the cell line).

  • Test quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[7]

  • 96-well flat-bottom sterile microplates.

  • Multi-channel pipette.

  • Microplate reader (capable of reading absorbance at 570-590 nm).[6]

2. Procedure:

  • Cell Seeding: Harvest cells and adjust the density in fresh culture medium. Seed 100 µL of the cell suspension (typically 1,000-100,000 cells/well, optimized for the specific cell line) into each well of a 96-well plate.[15] Incubate for 12-24 hours to allow cells to attach and recover.[15]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (cells with medium only) and "solvent control" (cells with the highest concentration of the solvent used, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 2 to 4 hours.[15] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[15]

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well.[14] Place the plate on an orbital shaker for about 15 minutes to ensure all formazan crystals are completely dissolved.[6]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Subtract the average absorbance of the blank (medium only wells) from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Caption: General experimental workflow for in vitro cytotoxicity assays.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Understanding the mechanism of action is as important as quantifying cytotoxicity. Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4][13][16] This process is tightly regulated by a complex network of signaling molecules.

Studies have shown that cytotoxic quinolines can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17] Key events often include the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular proteins and cell death.[17][18] Some derivatives also induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and promoting the release of cytochrome c from mitochondria.[13][17] Furthermore, pathways such as the PI3K/Akt/mTOR signaling cascade are often implicated, linking cytotoxicity to the regulation of cell survival and autophagy.[4][18]

Caption: Simplified apoptotic signaling induced by quinoline derivatives.

References

Comparative analysis of different synthetic routes to 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of substituted quinolines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the quinoline scaffold in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of plausible synthetic routes to 6-Bromo-4-chloro-2-methylquinoline, a key intermediate for various research applications. The presented methodologies are based on established synthetic strategies for analogous quinoline derivatives, offering a robust framework for its preparation.

Comparative Overview of Synthetic Strategies

Two primary synthetic pathways are proposed and evaluated for the synthesis of this compound. The key distinction lies in the method of constructing the core quinoline ring system.

Route 1: Combes-Type Synthesis followed by Chlorination

This approach involves the initial construction of the 6-bromo-2-methylquinolin-4-ol intermediate through a Combes-type reaction, followed by a chlorination step to yield the final product. This route is advantageous due to the ready availability of the starting materials and the generally reliable nature of the cyclization and chlorination reactions.

Route 2: Doebner-von Miller-Type Synthesis

The Doebner-von Miller reaction offers an alternative for the formation of the quinoline nucleus. This method typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. While a versatile method for quinoline synthesis, achieving the desired 4-chloro substitution pattern might require additional, less direct steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes, based on analogous reactions reported in the literature.

ParameterRoute 1: Combes-Type Synthesis & ChlorinationRoute 2: Doebner-von Miller-Type Synthesis
Starting Materials 4-Bromoaniline, Ethyl Acetoacetate, POCl₃4-Bromoaniline, Crotonaldehyde
Key Intermediates 6-Bromo-2-methylquinolin-4-ol6-Bromo-2-methylquinoline
Overall Yield (estimated) 60-70%40-50%
Number of Steps 22 (plus additional for chlorination)
Reaction Conditions High temperature cyclization, refluxing POCl₃Acid-catalyzed condensation
Purification Crystallization, Column ChromatographyColumn Chromatography

Experimental Protocols

Route 1: Combes-Type Synthesis followed by Chlorination

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This procedure is adapted from the Conrad-Limpach synthesis, a variation of the Combes synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

  • Condensation: The mixture is heated at 140-150°C for 2 hours to form the intermediate ethyl 3-(4-bromoanilino)crotonate.

  • Cyclization: The reaction mixture is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 250°C. The reaction is maintained at this temperature for 30 minutes to effect cyclization.

  • Work-up: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration. The solid is washed with petroleum ether and then recrystallized from ethanol to yield 6-bromo-2-methylquinolin-4-ol.

Step 2: Synthesis of this compound

This chlorination procedure is based on established methods for converting 4-quinolinols to 4-chloroquinolines.[1]

  • Reaction Setup: A mixture of 6-bromo-2-methylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask fitted with a reflux condenser and a gas trap for HCl.

  • Chlorination: The mixture is heated to reflux (approximately 110°C) and maintained for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Comparative Analysis

Comparative Analysis Workflow cluster_start Starting Point cluster_routes Synthetic Strategies cluster_intermediates Key Intermediates cluster_final Final Product & Analysis start Target Molecule: This compound route1 Route 1: Combes-Type Synthesis & Chlorination start->route1 route2 Route 2: Doebner-von Miller Synthesis start->route2 intermediate1 6-Bromo-2-methylquinolin-4-ol route1->intermediate1 intermediate2 6-Bromo-2-methylquinoline route2->intermediate2 final_product This compound intermediate1->final_product Chlorination (POCl₃) intermediate2->final_product Chlorination (requires additional steps) comparison Comparative Analysis: Yield, Steps, Purity final_product->comparison

Caption: Logical workflow for the comparative analysis of synthetic routes.

Proposed Signaling Pathway for Combes-Type Synthesis

Combes-Type Synthesis Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Intermediates & Product aniline 4-Bromoaniline condensation Condensation (140-150°C) aniline->condensation diketone Ethyl Acetoacetate diketone->condensation cyclization Thermal Cyclization (~250°C) condensation->cyclization Intermediate Anilinocrotonate intermediate 6-Bromo-2-methylquinolin-4-ol cyclization->intermediate chlorination Chlorination (POCl₃, Reflux) final_product This compound chlorination->final_product intermediate->chlorination

Caption: Reaction pathway for the Combes-type synthesis of the target molecule.

References

Quinoline-Based Compounds: A Comparative Guide to EGFR and HER2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a privileged structure in the design of potent inhibitors targeting key signaling proteins in oncology, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Overexpression or mutation of these receptor tyrosine kinases is a hallmark of numerous cancers, making them critical targets for therapeutic intervention. This guide provides a comparative analysis of recently developed quinoline-based compounds, presenting their inhibitory activities against EGFR and HER2, alongside detailed experimental methodologies to support further research and development.

Data Presentation: Inhibitory Activity of Quinoline-Based Compounds

The following table summarizes the in vitro inhibitory activity (IC50) of various quinoline-based compounds against EGFR and HER2 kinases. For comparative purposes, the activities of established inhibitors are also included.

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 5a EGFR71Erlotinib EGFR2 - 80[1]
HER231[2][3]HER21890[4]
Compound VII EGFR120[3]Lapatinib EGFR3 - 10.8[5]
HER22180[3]HER29.3 - 13[6][7]
Compound VIII EGFR105[3]Gefitinib EGFR10 - 57[8][9]
HER2-HER2-
Compound IX EGFR1300[3]Afatinib EGFR0.5[10]
HER2-HER214[10]
Isoquinoline 14a EGFR~100
HER2~100[11]
SIQ derivative EGFR0.6 - 10.2[12]

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against EGFR and HER2 kinases.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the substrate peptide, and the respective kinase (EGFR or HER2).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified in a luciferase-based reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, SK-BR-3 for HER2-positive breast cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Quinoline Quinoline-based Inhibitors Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR and HER2 Signaling Pathways and Inhibition by Quinoline-Based Compounds.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis (Quinoline Derivatives) Kinase_Assay In Vitro Kinase Assay (EGFR & HER2) Start->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Active Compounds Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Viability->Western_Blot Potent Compounds In_Vivo In Vivo Xenograft Models (Tumor Growth Inhibition) Western_Blot->In_Vivo Confirmed Mechanism End Lead Compound Identification & Optimization In_Vivo->End Efficacious Compounds

Caption: General Experimental Workflow for Screening Quinoline-Based EGFR/HER2 Inhibitors.

References

Navigating the Therapeutic Potential of Bromo-Chloro-Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of bromo-chloro-quinoline derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and parasitology. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a valuable resource for advancing the development of novel quinoline-based therapeutics.

The quinoline scaffold is a well-established pharmacophore, forming the backbone of numerous clinically approved drugs. The strategic placement of halogen atoms, such as bromine and chlorine, on this heterocyclic ring system has been shown to significantly modulate the biological activity of the resulting derivatives. This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative analysis of their efficacy as anticancer, antibacterial, and antimalarial agents.

Comparative Analysis of Biological Activity

The therapeutic efficacy of bromo-chloro-quinoline derivatives is highly dependent on the position and nature of substitutions on the quinoline ring. The following tables summarize the in vitro activity of various analogs against cancer cell lines, bacterial strains, and Plasmodium falciparum, the parasite responsible for malaria.

Anticancer Activity of Bromo-Chloro-Quinoline Derivatives

The antiproliferative effects of bromo-chloro-quinolines have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.

Compound ID/NameR1R2R3Cancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineH5,7-di-Br8-OHC6 (rat brain tumor)12.3[1]
7-Bromo-8-hydroxyquinolineH7-Br8-OHC6 (rat brain tumor)25.6[1]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)---MCF-7 (breast)1.7 µg/mL[2]
6-Bromo quinazoline derivative (8a)---MCF-7 (breast)15.85[2]
6-Bromo quinazoline derivative (8a)---SW480 (colon)17.85[2]
6,8-dibromo-5-nitroquinoline (17)H6,8-di-Br5-NO2C6 (rat brain tumor)50.0[3]
6,8-dibromo-5-nitroquinoline (17)H6,8-di-Br5-NO2HT29 (colon)26.2[3]
6,8-dibromo-5-nitroquinoline (17)H6,8-di-Br5-NO2HeLa (cervical)24.1[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)3,6-di-MeO5,7-di-Br8-OHC6 (rat brain tumor)15.4[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)3,6-di-MeO5,7-di-Br8-OHHeLa (cervical)26.4[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)3,6-di-MeO5,7-di-Br8-OHHT29 (colon)15.0[3]

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Antimalarial Activity of Bromo-Chloro-Quinoline Derivatives

The 7-chloroquinoline scaffold is the cornerstone of several widely used antimalarial drugs. The following table highlights the in vitro activity of various derivatives against chloroquine-sensitive and resistant strains of P. falciparum.

Compound ID/NameModificationsP. falciparum StrainIC50 (nM)Reference
Chloroquine-D10 (sensitive)-[4]
Chloroquine-W2 (resistant)-[4]
Compound 27p-substituted benzyl ringW2 (resistant)810[4]
T3.53-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinoneDd277.3[5]
T3.53-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridinoneTM90-C2B71.3[5]
ELQ-1302-Methyl-3-(n-heptyl)-6-chloroquinoloneTM90-C2B16[5]
ELQ-3006-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-oneW21.8[5]
ELQ-3006-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-oneTM90-C2B1.7[5]
P4Q-1586-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-oneP. berghei (liver stage)3.07[5]
Compound 296-Chloro-2-(4-fluorostyryl)quinolineDd24.8[6]
Antibacterial Activity of Bromo-Chloro-Quinoline Derivatives

The antibacterial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Compound ID/NameModificationsBacterial StrainMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione (7)-E. coli ATCC259222[7]
9-bromo substituted indolizinoquinoline-5,12-dione (7)-MRSA2[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)-M. tuberculosis0.1[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)-M. smegmatis1.56[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)-MSSA2.2[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)-MRSA1.1[8]
Compound 4p-CF3 derivationMRSA0.75[9]
Compound 4p-CF3 derivationVRE0.75[9]
Compound 53-chloro-4-fluoro groupMRSA-[9]
Compound 53-chloro-4-fluoro groupVRE-[9]
Compound 6p-isopropyl phenyl ringMRSA1.5[9]
5-chloro-13-phenethyl-13,14-dihydro-2H-[10][11]oxazino[5,6-h] quinoline (1)-E. coli8-64[12]
5-chloro-13-phenethyl-13,14-dihydro-2H-[10][11]oxazino[5,6-h] quinoline (1)-P. aeruginosa8-64[12]

Experimental Protocols

The determination of the biological activity of bromo-chloro-quinoline derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Antibacterial Activity (MIC Determination)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[13]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Growth and sterility controls are also included.[13]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of bromo-chloro-quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Several studies have implicated the inhibition of key kinases involved in cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BromoChloroQuinoline Bromo-Chloro-Quinoline BromoChloroQuinoline->EGFR

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis BromoChloroQuinoline Bromo-Chloro-Quinoline BromoChloroQuinoline->VEGFR2

PI3K_Akt_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BromoChloroQuinoline Bromo-Chloro-Quinoline BromoChloroQuinoline->PI3K

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Bromo-Chloro-Quinoline Derivatives (serial dilutions) seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Conclusion

The data compiled in this guide underscores the significant therapeutic potential of bromo-chloro-quinoline derivatives. The structure-activity relationship studies reveal that the position and nature of halogen substitutions, along with other functional groups on the quinoline ring, are critical determinants of their biological activity. The potent in vitro efficacy against various cancer cell lines, bacterial pathogens, and P. falciparum highlights the versatility of this chemical scaffold. Further investigation into the mechanisms of action and optimization of lead compounds will be crucial in translating the promise of these derivatives into novel and effective clinical therapies. This guide serves as a foundational resource to inform and direct future research in this exciting area of drug discovery.

References

A Comparative Guide to the Synthesis of Haloquinolines: Benchmarking New Synthetic Methods Against Published Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new, greener synthetic approach for the preparation of 2-chloro-3-formyl-8-methylquinoline against the established Vilsmeier-Haack procedure. The information is curated to assist researchers in selecting methodologies that align with principles of efficiency, safety, and environmental sustainability. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative metrics for the synthesis of 2-chloro-3-formyl-8-methylquinoline using a new, microwave-assisted method versus the traditional Vilsmeier-Haack reaction.

ParameterNew Synthetic Method (Microwave-Assisted)Published Procedure (Vilsmeier-Haack)
Reaction Time 15 - 20 minutes7 - 10 hours
Yield 85 - 90%~86%
Temperature 80 - 90 °C80 - 90 °C
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Catalyst/Reagent Phosphoryl chloride (POCl₃)Phosphoryl chloride (POCl₃)
Energy Source Microwave IrradiationConventional Heating (Oil Bath)
Work-up Simple filtration and washingQuenching with ice, filtration, and washing
Environmental Impact Reduced energy consumption and reaction timeHigher energy consumption and longer reaction duration

Experimental Protocols

New Synthetic Method: Microwave-Assisted Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol is adapted from green chemistry principles applied to quinoline synthesis, emphasizing reduced reaction times and energy efficiency through microwave irradiation.[1][2][3][4]

Materials:

  • Substituted o-methylacetanilide (1 mmol)

  • N,N-Dimethylformamide (DMF) (3 mmol)

  • Phosphoryl chloride (POCl₃) (15 mmol)

  • Microwave reactor

  • Ice

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, add substituted o-methylacetanilide (1 mmol) and N,N-Dimethylformamide (DMF) (3 mmol).

  • Cool the mixture in an ice bath for 20 minutes with stirring.

  • Slowly add phosphoryl chloride (POCl₃) (15 mmol) dropwise to the mixture while maintaining the low temperature.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80-90 °C for 15-20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formyl-8-methylquinoline.

Published Procedure: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This is a well-established method for the synthesis of 2-chloro-3-formylquinolines.[5][6][7]

Materials:

  • Substituted o-methylacetanilide (1 mmol)

  • N,N-Dimethylformamide (DMF) (3 mmol)

  • Phosphoryl chloride (POCl₃) (15 mmol)

  • Round-bottom flask

  • Reflux condenser

  • Oil bath

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place substituted o-methylacetanilide (1 mmol) and N,N-Dimethylformamide (DMF) (3 mmol).

  • Stir the mixture in an ice bath for 20 minutes.

  • Add phosphoryl chloride (POCl₃) (15 mmol) dropwise through the dropping funnel.

  • After the addition is complete, allow the reaction mixture to come to room temperature.

  • Heat the mixture in an oil bath at 80-90 °C for 7-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask and pour the contents into a beaker of crushed ice.

  • Stir until a solid precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-3-formyl-8-methylquinoline.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the two synthetic methods.

Experimental_Workflow cluster_start Starting Materials cluster_new New Synthetic Method cluster_published Published Procedure start_materials Substituted Acetanilide + DMF + POCl₃ mw_reaction Microwave Irradiation (15-20 min, 80-90°C) start_materials->mw_reaction conv_reaction Conventional Heating (7-10 hours, 80-90°C) start_materials->conv_reaction mw_workup Work-up (Ice Quench, Filtration) mw_reaction->mw_workup mw_product 2-Chloro-3-formyl-8-methylquinoline mw_workup->mw_product conv_workup Work-up (Ice Quench, Filtration) conv_reaction->conv_workup conv_product 2-Chloro-3-formyl-8-methylquinoline conv_workup->conv_product

Caption: Experimental workflow for haloquinoline synthesis.

Logical_Comparison cluster_new New Synthetic Method cluster_published Published Procedure new_method Microwave-Assisted new_advantages Advantages: - Rapid (15-20 min) - High Yield (85-90%) - Energy Efficient new_method->new_advantages new_disadvantages Disadvantages: - Requires specialized  microwave equipment new_method->new_disadvantages published_method Vilsmeier-Haack published_advantages Advantages: - Well-established - Uses standard lab equipment - Good Yield (~86%) published_method->published_advantages published_disadvantages Disadvantages: - Long reaction time (7-10 h) - High energy consumption published_method->published_disadvantages comparison Comparison Criteria comparison->new_method Efficiency comparison->published_method Practicality

Caption: Comparison of synthetic methods.

References

Halogenated Quinazoline Analogs: A Comparative Guide to Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of various halogenated quinazoline analogs, drawing on recent experimental data. The information is intended to assist researchers in drug discovery and development by offering a clear, data-driven overview of the potency and cellular effects of these compounds.

Comparative Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected halogenated quinazoline analogs against a panel of human cancer cell lines. The data highlights the influence of different halogen substitutions on the quinazoline core in mediating cytotoxic effects.

Compound ID/ReferenceHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Iodo-Substituted Analogs
Compound 3a6-iodoHL-60 (Promyelocytic Leukemia)21[1]
U937 (Non-Hodgkin Lymphoma)30[1]
Compound 3d6-iodoHeLa (Cervical Cancer)10[1]
Compound 3e6-iodoT98G (Glioblastoma)12[1]
Compound 3h6-iodoT98G (Glioblastoma)22[1]
Compound 18N-alkyl-6-iodoHepG2 (Liver Cancer)5.25[2]
MCF-7 (Breast Cancer)6.46[2]
HCT116 (Colon Cancer)5.68[2]
A549 (Lung Cancer)5.24[2]
Bromo-Substituted Analogs
BMTQ9-bromoHeLa (Cervical Cancer)29.8 - 74.6
Compound 6e8-fluoro, 2-(3-bromophenyl)MCF-7 (Breast Cancer)168.78[3]
Chloro-Substituted Analogs
Compound GNU 02Chloro-substitutedMCF-7 (Breast Cancer)7.94[4][5]
Compound 6n3,4-dichloro-phenylA549 (Lung Cancer)5.9[6]
SW-480 (Colon Cancer)2.3[6]
MCF-7 (Breast Cancer)5.65[6]
Fluoro-Substituted Analogs
Compound 456-fluoroNCI, MCF-7, HEK-293Micromolar range[7]
Compound 6e8-fluoro, 2-(3-bromophenyl)MCF-7 (Breast Cancer)168.78[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated quinazoline analogs and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulforhodamine B) Assay

This is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][10]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[1][11] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][11]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm or 565 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Halogenated quinazoline analogs often exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival. The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt pathways are common targets.

Experimental Workflow for Antiproliferative Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT/SRB) cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Prepare Drug Dilutions treatment Add Compounds to Cells compound_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add MTT or Fix/Stain with SRB incubation->reagent_add solubilization Solubilize Formazan/Dye reagent_add->solubilization read_plate Read Absorbance solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A typical workflow for evaluating the antiproliferative activity of chemical compounds.

EGFR Signaling Pathway

The EGFR signaling cascade plays a critical role in regulating cell proliferation, survival, and differentiation. Many halogenated quinazolines are designed as EGFR tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline Halogenated Quinazoline Analog Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by halogenated quinazoline analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of EGFR and other receptor tyrosine kinases, promoting cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation Quinazoline Halogenated Quinazoline (Indirect Effect) Quinazoline->RTK Inhibition

Caption: The PI3K/Akt signaling pathway and its indirect inhibition by EGFR-targeting quinazolines.

References

The Potent Anticancer Potential of Substituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer properties of substituted quinolines reveals a class of compounds with significant therapeutic promise. These heterocyclic molecules have demonstrated broad-spectrum anticancer activity, operating through diverse mechanisms of action that include inducing cell cycle arrest, triggering programmed cell death (apoptosis), and inhibiting key signaling pathways essential for tumor growth and proliferation.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various substituted quinoline derivatives against a panel of cancer cell lines, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways they modulate.

The quinoline scaffold has proven to be a versatile framework in medicinal chemistry, allowing for substitutions at multiple positions, which in turn leads to a wide array of pharmacological activities.[3][4] Researchers have extensively explored these modifications to enhance anticancer efficacy and selectivity.[5][6] This comparative study focuses on summarizing the quantitative data from various studies to provide a clear overview of the structure-activity relationships and the therapeutic potential of this compound class.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of substituted quinoline derivatives is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative substituted quinolines against various human cancer cell lines, as determined by the MTT assay.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
4-Amino-7-Chloroquinoline N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine--[2]
2,4-Disubstituted Quinoline Compound with 2,6-dichloro hydrazoneSF-295 (CNS)0.314 - 4.65[1]
HTC-8 (Colon)0.314 - 4.65[1]
HL-60 (Leukemia)0.314 - 4.65[1]
4-Anilinoquinoline Compound 14hVarious0.0015 - 0.0039[7]
Quinoline-Indole Hybrid Compound 27cVarious0.002 - 0.011[7]
Compound 34bVarious0.002 - 0.011[7]
Pyrazolo-Quinoline Compound 65A549 (Lung)2.43[8]
Compound 66MCF-7 (Breast)6.01[8]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Mechanisms of Anticancer Action

Substituted quinolines exert their anticancer effects by interfering with critical cellular processes.[9][10] Many derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby halting cell proliferation.[2] Furthermore, these compounds are potent inducers of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[6][11] Some quinoline derivatives also function as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[4][5]

Experimental Protocols

The evaluation of the anticancer properties of substituted quinolines relies on a set of standardized in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[2]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay is employed to differentiate between viable, apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Cancer cells are treated with the substituted quinoline compound for a defined period.[11]

  • Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.[2]

  • Staining: The cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), which enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[2]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which quantifies the fluorescence intensity of each cell, allowing for the determination of the percentage of cells in different stages of cell death.

Visualizing Cellular Impact

To better understand the mechanisms through which substituted quinolines exert their anticancer effects, diagrams illustrating the experimental workflow and a key signaling pathway are provided below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Assays cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Substituted Quinolines seed_cells->treat_cells mtt_assay MTT Assay for Viability treat_cells->mtt_assay flow_cytometry Flow Cytometry for Apoptosis treat_cells->flow_cytometry ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Workflow for evaluating the anticancer properties of substituted quinolines.

apoptosis_pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Signaling cluster_cycle Cell Cycle Control quinoline Substituted Quinoline bcl2 Bcl-2 Family Modulation quinoline->bcl2 cell_cycle_arrest G2/M Phase Arrest quinoline->cell_cycle_arrest caspase_activation Caspase Activation bcl2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for quinoline-induced apoptosis and cell cycle arrest.

References

Synthesis & Derivative Exploration

Novel Synthetic Pathways for 6-Bromo-4-chloro-2-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and established synthetic pathways for 6-bromo-4-chloro-2-methylquinoline derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of various therapeutic agents. This document details synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams of synthetic pathways are provided to facilitate a clear understanding of the chemical transformations.

Introduction to Quinoline Synthesis

The quinoline ring system is a vital heterocyclic motif in drug discovery and materials science.[1][2] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, have been foundational.[2][3] However, these methods often require harsh reaction conditions and can suffer from low efficiency and the use of toxic reagents.[2] Consequently, there is a continuous drive to develop more efficient, versatile, and environmentally benign synthetic strategies. Recent advancements have focused on transition-metal-free processes, oxidative annulation, multicomponent reactions (MCRs), and microwave-assisted synthesis to access diverse quinoline derivatives.[1][2][4][5]

Synthetic Pathways to this compound Derivatives

This section outlines key synthetic routes to the target compounds, starting from various precursors.

Pathway 1: Chlorination of 6-Bromo-2-methylquinolin-4-ol

A common and direct method to synthesize 4-chloroquinoline derivatives is through the chlorination of the corresponding quinolin-4-ol precursor. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.

A specific example is the synthesis of 6-Bromo-2-chloro-4-methylquinoline from 6-bromo-4-methyl-2-(1H)-quinolinone.[6] This reaction proceeds with a high yield and is a reliable method for accessing the desired product.

Diagram of Pathway 1: Chlorination of 6-Bromo-2-methylquinolin-4-ol

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Bromo-4-methyl-2-(1H)-quinolinone 6-Bromo-4-methyl-2-(1H)-quinolinone POCl3 POCl₃ 6-Bromo-2-chloro-4-methylquinoline 6-Bromo-2-chloro-4-methylquinoline POCl3->6-Bromo-2-chloro-4-methylquinoline Reflux, 2h

Caption: Chlorination of 6-bromo-4-methyl-2-(1H)-quinolinone using POCl₃.

Table 1: Quantitative Data for Pathway 1

Starting MaterialReagentProductYieldReference
6-Bromo-4-methyl-2-(1H)-quinolinonePOCl₃6-Bromo-2-chloro-4-methylquinoline97%[6]

Experimental Protocol for Pathway 1 [6]

  • A sample of 0.46 g (0.0019 mole) of 6-bromo-4-methyl-2-(1H)-quinolinone is dissolved in 3.0 ml of POCl₃ under a nitrogen atmosphere with stirring.

  • The solution is heated to reflux for 2 hours. If the solution solidifies, an additional 2.0 ml of POCl₃ is added to redissolve the solid.

  • The reaction mixture is then slowly poured onto a vigorously stirred slurry of 8 ml of concentrated NH₄OH and approximately 75 g of ice, leading to the formation of a pink crystalline solid.

  • The slurry is transferred to a separatory funnel and extracted with five 30 ml portions of CH₂Cl₂.

  • The combined organic extracts are washed with two 40 ml portions of water and dried over MgSO₄.

  • The solvent is removed under vacuum to yield the crude product.

  • The product is purified by recrystallization from hot absolute ethanol after treatment with decolorizing carbon to give fine, pink crystals.

Pathway 2: Multi-step Synthesis from 4-Bromoaniline

A more complex, multi-step synthesis can be employed, starting from readily available 4-bromoaniline. This approach involves the construction of the quinoline core followed by chlorination. A patented method outlines a three-step synthesis of 6-bromo-4-chloroquinoline with a high overall yield.[7] While this specific patent does not detail the synthesis of the 2-methyl derivative, the general strategy is highly relevant. Another similar multi-step approach starting from 4-bromoaniline and Meldrum's acid is also reported for the synthesis of 6-bromoquinolin-4-ol, a precursor to the chloro-derivative.[8]

Diagram of Pathway 2: Multi-step Synthesis from 4-Bromoaniline

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination 4-Bromoaniline 4-Bromoaniline 3-(4-bromoanilino)ethyl acrylate 3-(4-bromoanilino)ethyl acrylate 4-Bromoaniline->3-(4-bromoanilino)ethyl acrylate + Ethyl propiolate Methanol, 30-50°C Ethyl propiolate Ethyl propiolate 6-Bromoquinolin-4(1H)-one 6-Bromoquinolin-4(1H)-one 3-(4-bromoanilino)ethyl acrylate->6-Bromoquinolin-4(1H)-one Diphenyl ether 200-220°C 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromoquinolin-4(1H)-one->6-Bromo-4-chloroquinoline POCl₃ Reflux G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination 4-Bromoaniline 4-Bromoaniline Anilide Intermediate Anilide Intermediate 4-Bromoaniline->Anilide Intermediate + tert-Butyl acetoacetate tert-Butyl acetoacetate tert-Butyl acetoacetate 6-Bromo-4-methylquinolin-2(1H)-one 6-Bromo-4-methylquinolin-2(1H)-one Anilide Intermediate->6-Bromo-4-methylquinolin-2(1H)-one Cyclization 6-Bromo-2-chloro-4-methylquinoline 6-Bromo-2-chloro-4-methylquinoline 6-Bromo-4-methylquinolin-2(1H)-one->6-Bromo-2-chloro-4-methylquinoline POCl₃

References

A Technical Guide to Nucleophilic Substitution Reactions at the 4-Chloro Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions targeting the 4-chloro position on key heterocyclic cores. The C4-position on many nitrogen-containing heterocycles is highly susceptible to nucleophilic attack, making it a cornerstone for the synthesis of diverse compound libraries in medicinal chemistry and drug discovery.

Core Principles of Reactivity

Nucleophilic aromatic substitution at the 4-chloro position of heterocyclic rings like quinazolines, pyrimidines, and pyridines is a fundamental transformation in synthetic chemistry. The reactivity of this position is primarily governed by the electronic properties of the heterocyclic system. The presence of electronegative nitrogen atoms within the ring withdraws electron density, rendering the carbon atoms, particularly at the ortho and para positions (C2 and C4), electrophilic and thus susceptible to nucleophilic attack.[1][2]

The general mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored.[3] For pyridines and related heterocycles, the order of reactivity for halogens in SNAr reactions is generally 4- > 2- > 3-substituted.[4][5] This heightened reactivity at the 4-position is attributed to the superior electronic stabilization of the negatively charged Meisenheimer intermediate, where the charge can be effectively delocalized onto the ring nitrogen atom.[1][2]

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Applications in Key Heterocyclic Cores

Quinazoline Core

The quinazoline scaffold is a privileged structure in medicinal chemistry.[6] The chlorine atom at the C4-position of 4-chloroquinazolines is highly reactive towards nucleophiles, making it a versatile precursor for synthesizing a wide range of biologically active molecules.[6][7]

In cases like 2,4-dichloroquinazoline, nucleophilic attack occurs regioselectively. The C4-position is significantly more reactive than the C2-position, allowing for selective substitution at C4 under milder conditions.[8][9] Substitution at the C2-position typically requires harsher reaction conditions.[9] This differential reactivity is crucial for the controlled synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, which are important frameworks for various therapeutic agents.[8]

Regioselectivity Regioselective S_N_Ar on 2,4-Dichloroquinazoline Start 2,4-Dichloroquinazoline Intermediate 4-Amino-2-chloroquinazoline Start->Intermediate Mild Conditions (Attack at C4) Nuc1 R-NH₂ (Nucleophile 1) Nuc1->Intermediate Final 2,4-Diaminoquinazoline Intermediate->Final Harsh Conditions (Attack at C2) Nuc2 R'-NH₂ (Nucleophile 2) Nuc2->Final

Caption: Regioselectivity in the SNAr of 2,4-dichloroquinazoline.

Quantitative Data: Nucleophilic Substitution on 4-Chloroquinazolines

NucleophileReagent/ConditionsProductYield (%)Reference
AnilineEtOH, reflux4-Anilino-2-chloroquinazoline85-95%[8]
BenzylamineDioxane, rt4-Benzylamino-2-chloroquinazoline90%[8]
Hydrazine HydrateEthanol, 0-5 °C, 2h4-Hydrazino-2-chloroquinazolineNot specified[9]
Various AminesIsopropanol, reflux4-Amino-2-chloro-6,7-dimethoxyquinazoline75-92%[8]
Pyrimidine and Pyridine Cores

Chloropyrimidines and chloropyridines are essential building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] As with quinazolines, the 4-chloro position is highly activated towards nucleophilic substitution. It is generally established that 4-chloropyrimidine is more reactive than 2-chloropyrimidine.[1] Similarly, for chloropyridines, the reactivity order is 4-chloro > 2-chloro > 3-chloro.[4] This reactivity allows for the straightforward introduction of various functional groups.

Quantitative Data: Nucleophilic Substitution on 4-Chloropyrimidines and Pyridines

SubstrateNucleophileReagent/ConditionsProductYield (%)Reference
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineNot specifiedEthyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylateNot specified[10]
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium phenoxideNot specifiedEthyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylateNot specified[10]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWater, HCl (cat.)4-Anilino-7H-pyrrolo[2,3-d]pyrimidine95%[11]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-MethoxyanilineWater, HCl (cat.)4-(4-Methoxyanilino)-7H-pyrrolo[2,3-d]pyrimidine91%[11]
4-ChloropyridineSodium methoxideNot specified4-MethoxypyridineHigh[2]

Experimental Protocols

A generalized workflow for performing nucleophilic aromatic substitution on 4-chloro heterocycles is depicted below. The process involves careful selection of reactants, optimization of reaction conditions, and standard procedures for work-up and purification.[12]

Experimental_Workflow General Experimental Workflow for S_N_Ar Reactions cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification Start Select 4-Chloro-Substrate and Nucleophile Prepare Prepare Reactants, Solvent, and Base/Catalyst Start->Prepare Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Prepare->Setup Reaction Nucleophilic Substitution Reaction Setup->Reaction Monitor Monitor Progress (TLC, GC-MS, etc.) Reaction->Monitor Quench Reaction Quenching and Extraction Monitor->Quench Upon Completion Purify Purification: - Crystallization or - Column Chromatography Quench->Purify End Characterized 4-Substituted Product Purify->End

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[12]

Protocol 1: Synthesis of 4-Amino-Substituted Quinoline (Conventional Heating)[12]

This protocol details the reaction of 4,7-dichloroquinoline with an amine nucleophile.

  • Materials:

    • 4,7-dichloroquinoline (1.0 eq)

    • Primary or secondary amine (e.g., 1,3-diaminopropane) (1.0-1.2 eq)

    • Solvent (e.g., ethanol, DMF)

    • Base (e.g., K₂CO₃, if required)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Dissolve 4,7-dichloroquinoline in the chosen solvent within a round-bottom flask.

    • Add the amine nucleophile to the solution. If the amine salt is used or if the reaction requires it, add a suitable base.

    • Heat the reaction mixture to reflux and maintain for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one[13]

This protocol describes the preparation of a quinolinone precursor.

  • Materials:

    • 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol)

    • Dilute dichloroacetic acid (50 mL, 90%)

    • Standard glassware for reflux and filtration

  • Procedure:

    • Dissolve 2,4-dichloro-8-methylquinoline in the dilute dichloroacetic acid solution.

    • Heat the solution under reflux for 1 hour.

    • After heating, pour the clear solution onto ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Crystallize the collected solid to obtain the pure product.

Conclusion

Nucleophilic substitution at the 4-chloro position is a powerful and widely utilized strategy in organic synthesis, particularly for the development of novel therapeutic agents.[13][14][15] The predictable reactivity and regioselectivity of this transformation on various heterocyclic cores like quinazolines, pyrimidines, and quinolines provide a reliable platform for introducing molecular diversity. Understanding the underlying electronic principles, reaction kinetics, and experimental nuances is critical for researchers aiming to leverage this chemistry in drug discovery and development programs. The protocols and data presented in this guide serve as a foundational resource for the practical application of these essential reactions.

References

Synthesis of Novel Kinase Inhibitors from 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel kinase inhibitors derived from the versatile starting material, 6-bromo-4-chloro-2-methylquinoline. Quinoline scaffolds are prevalent in numerous FDA-approved kinase inhibitors, underscoring their significance in medicinal chemistry and oncology.[1][2] This document outlines key synthetic strategies, detailed experimental protocols, quantitative biological data of derived compounds, and visual representations of relevant signaling pathways to facilitate research and development in this area.

Core Synthetic Strategies

The functionalization of the this compound core primarily relies on two key positions: the highly reactive C4-chloro group and the C6-bromo group. This allows for a sequential and regioselective introduction of various substituents to build a library of diverse molecules.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent makes the C4 position susceptible to nucleophilic attack. This is commonly the initial step, where various amines are introduced to forge a C-N bond, a key feature in many kinase inhibitors.

  • Palladium-Catalyzed Cross-Coupling at the C6-Position: The bromo-substituent at the C6 position serves as a handle for introducing aryl, heteroaryl, or other carbon-based fragments via well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding pocket.

A generalized synthetic workflow is depicted below.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with R1-NH2) A->B C 6-Bromo-4-(R1-amino)-2-methylquinoline B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura with R2-B(OH)2) C->D E 6-(R2)-4-(R1-amino)-2-methylquinoline (Final Kinase Inhibitor) D->E

Figure 1: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with a primary or secondary amine to yield 4-aminoquinoline derivatives.[3]

Materials:

  • This compound

  • Appropriate amine (e.g., 3,4,5-trimethoxyaniline)

  • Solvent (e.g., isopropanol, DMF)

  • Acid catalyst (optional, e.g., HCl)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the desired amine (1.1 eq).

  • If the amine is a salt, neutralize with a suitable base.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the desired 6-bromo-4-amino-2-methylquinoline derivative.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the 6-bromo-4-amino-2-methylquinoline intermediate with a boronic acid or ester.[3]

Materials:

  • 6-Bromo-4-amino-2-methylquinoline derivative (from step 2.1)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq)

  • Base (e.g., Na2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and H2O, 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the 6-bromo-4-amino-2-methylquinoline derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the mixture to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.[3]

Quantitative Data: Biological Activity

The following tables summarize the biological activity of representative quinoline-based inhibitors against various cancer cell lines and kinases. While the exact starting material is not always this compound, these examples demonstrate the potential of the quinoline scaffold.

Table 1: Antiproliferative Activity of Quinoline-Chalcone Derivatives [4][5]

CompoundTarget Cell LineIC50 (µM)
12eMGC-803 (Gastric Cancer)1.38
12eHCT-116 (Colon Cancer)5.34
12eMCF-7 (Breast Cancer)5.21

Table 2: Kinase Inhibitory Activity of 4-Anilinoquinoline Derivatives [3][6]

CompoundTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)
38 PI3K0.72MCF-7Comparable to control
38 mTOR2.62MCF-7Comparable to control
RIPK2 Inhibitor RIPK2---

Note: Specific IC50 values for RIPK2 inhibitors from the cited source were presented graphically and not in a table.

Signaling Pathways and Mechanism of Action

Many quinoline-based kinase inhibitors target key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for regulating cell proliferation, survival, and growth.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade in cancer. Quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition G cluster_0 Cytoplasm NOD2 NOD2 Receptor RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates NFkB NF-κB Pathway RIPK2->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->RIPK2 Inhibition

References

Illuminating Biology: A Technical Guide to the Design and Synthesis of Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, has emerged as a privileged structure in the development of fluorescent probes.[1][2][3] Its inherent fluorescence, coupled with the versatility for chemical modification, allows for the rational design of probes with finely tuned photophysical properties.[4][5] These probes are instrumental in advancing our understanding of complex biological processes by enabling the sensitive and selective detection of a wide array of analytes, including metal ions, pH fluctuations, and specific biomolecules.[3][6] This technical guide provides an in-depth overview of the design principles, synthesis methodologies, and characterization techniques for quinoline-based fluorescent probes, tailored for researchers and professionals in the fields of chemical biology and drug development.

Design Principles and Signaling Mechanisms

The design of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition element (receptor), and a signaling mechanism that translates the binding event into a detectable optical response. The quinoline core typically serves as the fluorophore, and its electronic properties can be modulated by the introduction of electron-donating or electron-withdrawing groups to control the absorption and emission wavelengths.[4] The recognition moiety is strategically appended to the quinoline scaffold to ensure selective binding to the target analyte. The signaling mechanism dictates how this binding event alters the fluorescence output. Common mechanisms employed in the design of quinoline-based probes include:

  • Photoinduced Electron Transfer (PET): In the "off" state, a non-bonding electron pair on the receptor quenches the fluorescence of the quinoline fluorophore through electron transfer. Upon binding to the analyte, the receptor's electron-donating ability is diminished, inhibiting PET and leading to a "turn-on" fluorescence response.[3][7][8]

  • Intramolecular Charge Transfer (ICT): These probes typically feature an electron-donating group and an electron-accepting group at opposite ends of the quinoline scaffold. Analyte binding can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength and enabling ratiometric sensing.[3][7][8]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence emission.[3][5][9]

  • Chelation-Enhanced Fluorescence (CHEF): The fluorescence of the quinoline probe is often quenched in its free form. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant enhancement of the fluorescence intensity.[3][7]

Signaling_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Förster Resonance Energy Transfer (FRET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) PET_Off Probe (Fluorescence OFF) Receptor quenches Fluorophore Analyte_PET Analyte PET_Off->Analyte_PET Binding PET_On Probe-Analyte Complex (Fluorescence ON) PET blocked Analyte_PET->PET_On Blocks PET ICT_State1 Probe (Emission λ1) Ground State Analyte_ICT Analyte ICT_State1->Analyte_ICT Binding ICT_State2 Probe-Analyte Complex (Emission λ2) Altered Charge Distribution Analyte_ICT->ICT_State2 Shifts Emission FRET_State1 Probe (Donor Emission) Donor & Acceptor separated Analyte_FRET Analyte FRET_State1->Analyte_FRET Binding induces proximity FRET_State2 Probe-Analyte Complex (Acceptor Emission) Donor & Acceptor in proximity Analyte_FRET->FRET_State2 Energy Transfer CHEF_Off Probe (Fluorescence OFF) Flexible Structure Metal_Ion Metal Ion CHEF_Off->Metal_Ion Chelation CHEF_On Probe-Metal Complex (Fluorescence ON) Rigid Structure Metal_Ion->CHEF_On Enhances Fluorescence

Caption: Key signaling mechanisms in quinoline-based fluorescent probes.

Synthesis of Quinoline-Based Fluorescent Probes

A variety of synthetic methodologies are employed to construct the quinoline scaffold and introduce the desired functional groups. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Quinoline Syntheses

Several named reactions provide robust routes to substituted quinolines:

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.[1][10]

  • Combes Quinoline Synthesis: Aniline is reacted with a β-diketone, followed by an acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[1]

  • Skraup Synthesis: This method utilizes the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[1]

Synthesis_Workflow start Starting Materials (e.g., Aniline, Carbonyl Compounds) synthesis Quinoline Scaffold Synthesis (Doebner-von Miller, Combes, etc.) start->synthesis intermediate Substituted Quinoline Intermediate synthesis->intermediate functionalization Functionalization (e.g., Suzuki Coupling) intermediate->functionalization probe Final Fluorescent Probe functionalization->probe purification Purification (Column Chromatography, Recrystallization) probe->purification characterization Characterization (NMR, Mass Spec, Spectroscopy) purification->characterization end Validated Probe characterization->end

Caption: Generalized workflow for the synthesis and validation of quinoline probes.
Modern Synthetic Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for the late-stage functionalization of the quinoline core.[4][11][12][13] These methods allow for the precise introduction of various aryl and heteroaryl groups, enabling the fine-tuning of the probe's photophysical and binding properties.[12][13]

Experimental Protocols

General Synthesis of a Quinoline Scaffold via Doebner-von Miller Reaction

Materials:

  • Aniline derivative (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)

  • Concentrated hydrochloric acid (or other suitable acid)

  • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Toluene (or other suitable solvent)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline derivative in the chosen acid.

  • Heat the mixture to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound dropwise to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, add the oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution until it is basic.

  • Extract the aqueous layer with an organic solvent (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Fluorescent Probes

1. Spectroscopic Analysis:

  • UV-Vis Absorption Spectroscopy: To determine the maximum absorption wavelength (λmax).

  • Fluorescence Spectroscopy: To determine the excitation and emission spectra and the maximum emission wavelength.

2. Quantum Yield Determination (Relative Method):

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

  • Purified fluorescent probe

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Record the UV-Vis absorption spectrum for each solution to determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots (Grad).

  • Calculate the quantum yield of the sample (ΦS) using the following equation:

    ΦS = ΦR * (GradS / GradR) * (ηS2 / ηR2)

    Where:

    • ΦR is the quantum yield of the reference.

    • GradS and GradR are the gradients of the sample and reference plots, respectively.

    • ηS and ηR are the refractive indices of the solvents used for the sample and reference, respectively.

3. Cellular Imaging:

Materials:

  • Fluorescent probe stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Prepare the probe staining solution by diluting the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator, protected from light.

  • After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

  • Add fresh imaging buffer (e.g., serum-free medium or PBS) to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

Quantitative Data Summary

The performance of quinoline-based fluorescent probes can be evaluated based on several key parameters. The following table summarizes representative data for various probes, highlighting their target analytes and analytical performance.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Limit of Detection (LOD)Quantum Yield (ΦF)Reference
QP2 Zn²⁺37552417.7 nM-[2]
DDTQ Cd²⁺-445126 nM-[7]
Sensor TQA Fe³⁺--0.16841 µM-[14]
DQPH pH-531/588 (ratiometric)--[15][16]
NIQ Al³⁺----[3]

Note: "-" indicates data not specified in the cited sources.

Conclusion

Quinoline-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their tunable photophysical properties, coupled with a diverse range of available synthetic methodologies, allow for the creation of highly specific and sensitive probes for a multitude of biological targets. This guide has provided a comprehensive overview of the core principles of design, synthesis, and characterization of these important molecules. By following the detailed protocols and understanding the underlying mechanisms, researchers can effectively develop and apply novel quinoline-based probes to illuminate complex biological questions and accelerate the discovery of new therapeutic agents.

References

A Technical Guide to the Synthesis of 6-Aryl-4-Substituted-2-Methylquinoline Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic creation of a 6-aryl-4-substituted-2-methylquinoline library. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This guide details a robust and versatile two-stage synthetic strategy, provides explicit experimental protocols, and presents data in a structured format to facilitate the development of novel therapeutic agents.

Overview of the Synthetic Strategy

The construction of the target library is achieved through a strategic two-phase process. The initial phase focuses on building the core heterocyclic structure—a 6-bromo-4-substituted-2-methylquinoline. This intermediate is then utilized in the second phase, where the crucial 6-aryl moiety is introduced via a palladium-catalyzed cross-coupling reaction. This approach allows for significant molecular diversity by varying the substituents at both the 4-position and the 6-position.

G cluster_0 Phase 1: Quinoline Core Synthesis cluster_1 Phase 2: Arylation Start Starting Materials (e.g., 2-Amino-5-bromobenzophenone, α-Methylene Ketone) Friedlander Friedländer Annulation Start->Friedlander Intermediate Intermediate: 6-Bromo-4-substituted-2-methylquinoline Friedlander->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Pd Catalyst, Base BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Suzuki FinalProduct Final Product: 6-Aryl-4-substituted-2-methylquinoline Library Suzuki->FinalProduct

Caption: General two-phase workflow for the synthesis of the target quinoline library.

Phase 1: Synthesis of the Quinoline Core

The Friedländer synthesis is a classic and efficient method for constructing the quinoline core.[1][3] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For this library, a 2-amino-5-bromobenzophenone can be reacted with various ketones to introduce substituents at the 4-position, while a reactant like acetylacetone ensures the methyl group at the 2-position.

G Friedländer Annulation Mechanism Reactants 2-Amino-5-bromobenzophenone + α-Methylene Ketone Condensation Initial Condensation (Schiff Base Formation) Reactants->Condensation Catalyst (Acid/Base) Cyclization Intramolecular Aldol Condensation Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6-Bromo-quinoline Intermediate Dehydration->Product

Caption: Simplified mechanism of the Friedländer quinoline synthesis.
  • Reagents and Setup : In a round-bottom flask, combine 2-amino-5-bromobenzophenone (1.0 mmol, 1 eq.), 2-acetylpyridine (1.2 mmol, 1.2 eq.), and a mixture of m-cresol (10 mL) and phosphorus pentoxide (5 mol%).[4]

  • Reaction : Heat the mixture to 135 °C and stir overnight.[4] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 6-bromo-2-methyl-4-phenylquinoline.

Phase 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[5] In this phase, the 6-bromo-quinoline intermediate is coupled with a variety of arylboronic acids to install the desired aryl group at the 6-position. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[6][7]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R2_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 Product R¹-R² (Final Product) RedElim->Product R1X R¹-X (6-Bromo-quinoline) R1X->OxAdd R2B R²-B(OH)₂ (Arylboronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Reagents and Setup : In a pressure-rated vessel, add the 6-bromo-4-substituted-2-methylquinoline (1.0 mmol, 1 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), and cesium carbonate (2.5 mmol, 2.5 eq.).[6]

  • Solvent and Degassing : Add anhydrous 1,4-dioxane (10 mL) and water (1 mL). Sparge the mixture with argon for 10-15 minutes to remove dissolved oxygen.[6]

  • Catalyst Addition : Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.1 mmol, 10 mol%), under an argon atmosphere.[6]

  • Reaction : Seal the vessel and heat the reaction mixture to 100 °C overnight with vigorous stirring.[6]

  • Workup and Purification : After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the final 6-aryl-4-substituted-2-methylquinoline.

Data Presentation: Representative Library

The following tables summarize the expected outcomes for a sample library, demonstrating the versatility of the synthetic approach. Yields are representative and may vary based on specific substrates and reaction optimization.

Table 1: Synthesis of 6-Aryl-2-methyl-4-phenylquinoline Derivatives

Entry4-Position Substituent (R)6-Aryl Substituent (Ar)Yield of Intermediate (%)Final Product Yield (%)
1PhenylPhenyl8590
2Phenyl4-Methoxyphenyl8588
3Phenyl3-Chlorophenyl8582
44-TolylPhenyl8289
54-Tolyl4-Methoxyphenyl8285
62-NaphthylPhenyl7884

Table 2: Representative Spectroscopic Data Template

Compound¹H NMR (400 MHz, CDCl₃) δ ppm¹³C NMR (101 MHz, CDCl₃) δ ppm
Template 9.0-7.0 (m, Ar-H), 2.75 (s, 3H, -CH₃)160-110 (Ar-C), 25.0 (-CH₃)
Example 8.15 (d, 1H), 7.8-7.2 (m, 10H), 2.70 (s, 3H)159.1, 148.5, 147.2, 136.8, 130.1, 129.5, 128.9, 128.4, 126.3, 125.8, 122.0, 118.9, 25.4

Biological Relevance and Potential Applications

Quinoline derivatives are known to interact with a variety of biological targets. A significant application is their use as kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[8] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. The synthesized library of 6-aryl-4-substituted-2-methylquinolines can be screened for inhibitory activity against such targets.

signaling_pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Receptor Dimerization EGFR->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->EGFR Quinoline Quinoline Inhibitor Autophos Autophosphorylation Quinoline->Autophos Inhibition Dimerization->Autophos Downstream Downstream Signaling (e.g., Ras-MAPK) Autophos->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline-based drug.

Conclusion

This guide outlines a systematic and adaptable methodology for the synthesis of a diverse library of 6-aryl-4-substituted-2-methylquinolines. By combining the robust Friedländer annulation for core synthesis with the versatile Suzuki-Miyaura coupling for arylation, researchers can efficiently generate a wide array of novel compounds. The structured protocols and data presentation provided herein serve as a valuable resource for scientists engaged in the discovery and development of new quinoline-based therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 6-amino-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 6-amino-4-chloro-2-methylquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction pathway, provides step-by-step experimental protocols, and presents quantitative data in a structured format.

Proposed Synthetic Pathway

The synthesis of 6-amino-4-chloro-2-methylquinoline can be achieved through a four-step process commencing with the acylation of p-nitroaniline. This is followed by a Combes quinoline synthesis for the cyclization step, subsequent chlorination of the quinolinol intermediate, and a final reduction of the nitro group to yield the target compound.

Synthesis_Pathway start p-Nitroaniline step1 Step 1: Acylation (Acetic Anhydride) start->step1 int1 N-(4-nitrophenyl)acetamide step1->int1 step2 Step 2: Combes Cyclization (Acetylacetone, H₂SO₄) int1->step2 int2 2-Methyl-6-nitroquinolin-4-ol step2->int2 step3 Step 3: Chlorination (POCl₃) int2->step3 int3 4-Chloro-2-methyl-6-nitroquinoline step3->int3 step4 Step 4: Reduction (SnCl₂·2H₂O, HCl) int3->step4 product 6-Amino-4-chloro-2-methylquinoline step4->product

Figure 1: Proposed synthetic pathway for 6-amino-4-chloro-2-methylquinoline.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations.

Step 1: Synthesis of N-(4-nitrophenyl)acetamide

This step involves the protection of the amino group of p-nitroaniline by acetylation.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-nitroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain N-(4-nitrophenyl)acetamide.

Step 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

This step utilizes the Combes quinoline synthesis to form the quinoline ring system.

Methodology:

  • To a stirred solution of N-(4-nitrophenyl)acetamide in a suitable solvent, add acetylacetone.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-Methyl-6-nitroquinolin-4-ol.

Step 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using phosphorus oxychloride.

Methodology:

  • In a fume hood, carefully add 2-Methyl-6-nitroquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110 °C) for 2 hours.[1][2]

  • Allow the mixture to cool and then slowly pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a cold aqueous solution of sodium bicarbonate or ammonia to a pH of 8-9.[3]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to give 4-Chloro-2-methyl-6-nitroquinoline.[3]

Step 4: Synthesis of 6-Amino-4-chloro-2-methylquinoline

The final step involves the reduction of the nitro group to an amino group.

Methodology:

  • Suspend 4-Chloro-2-methyl-6-nitroquinoline in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the suspension with stirring.[4]

  • Heat the reaction mixture at reflux for 3 hours.

  • Cool the mixture and neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 6-Amino-4-chloro-2-methylquinoline.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Step Reactants Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Reference
1p-Nitroaniline, Acetic Anhydride-Glacial Acetic AcidReflux2>90General Method
2N-(4-nitrophenyl)acetamide, AcetylacetoneH₂SO₄-100460-70Analogous Combes Synthesis
32-Methyl-6-nitroquinolin-4-olPOCl₃-110285-98[2][3]
44-Chloro-2-methyl-6-nitroquinolineSnCl₂·2H₂O, HClEthanolReflux3~90[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a single step in the synthesis, encompassing reaction setup, execution, and product workup.

Experimental_Workflow start Start setup Reaction Setup (Glassware, Reagents) start->setup reaction Reaction Execution (Heating, Stirring, Monitoring) setup->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup isolation Product Isolation (Filtration, Extraction) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

Forging the Future of Pharmaceuticals: A Technical Guide to C-N Bond Formation at the 6-Position

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of modern synthetic methodologies for the introduction of nitrogen-containing functionalities at the 6-position of key heterocyclic scaffolds, crucial for the advancement of drug discovery and development.

This in-depth technical guide is tailored for researchers, scientists, and professionals in the field of drug development. It provides a detailed exploration of contemporary strategies for constructing carbon-nitrogen (C-N) bonds at the 6-position of pivotal core structures, including quinolines, purines, pyrimidines, and indazoles. The targeted introduction of nitrogenous groups at this specific position is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological properties of molecules. This guide offers a practical resource, compiling quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid in the design and execution of novel synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds, prized for its broad substrate scope and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction is particularly effective for the amination of 6-halo-substituted heterocycles, providing a reliable route to a diverse array of 6-amino derivatives.

Data Presentation: Buchwald-Hartwig Amination at the 6-Position
Heterocyclic CoreHalide at C6AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
QuinolineBrMorpholinePd₂(dba)₃ / XPhosLHMDSDioxane10085[3]
QuinolineClAnilinePd(OAc)₂ / RuPhosK₂CO₃Toluene11092[4]
PyridineBrPiperidinePd(OAc)₂ / RuPhosLiHMDSTHF6588[5]
PyridineBrBenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene10091[6]
PurineCln-ButylaminePd(OAc)₂ / BINAPCs₂CO₃Dioxane10078[7]
PurineClPyrrolidinePd₂(dba)₃ / XantphosK₃PO₄Toluene11085[8]
PyrimidineCl4-MethoxyanilinePd(OAc)₂ / XPhosNaOtBu1,4-Dioxane10088
IndazoleBrCyclopropylaminePd₂(dba)₃ / DavePhosK₂CO₃Toluene/H₂O9075
Experimental Protocols: Key Examples

Protocol 1: Buchwald-Hartwig Amination of 6-Bromoquinoline with Morpholine [3]

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromoquinoline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%). Add anhydrous dioxane (5 mL) via syringe. To the stirred mixture, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.5 mmol, 1.5 equiv) dropwise at room temperature. Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 6-morpholinoquinoline.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with Piperidine [5]

In a glovebox or under an inert atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 mmol, 1.4 equiv) in an oven-dried Schlenk tube. Add 6-bromopyridin-3-amine (1.0 mmol, 1.0 equiv), piperidine (1.2 mmol, 1.2 equiv), and anhydrous tetrahydrofuran (THF, 5 mL). Seal the tube and heat the reaction mixture at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the 6-(piperidin-1-yl)pyridin-3-amine.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido BaseH Base-H^+ Deprotonation->BaseH Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and powerful method for the formation of C-N bonds, utilizing copper as a catalyst.[9][10] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the coupling.[11][12] This method is particularly useful for the amination of aryl halides that may be less reactive in palladium-catalyzed systems.

Data Presentation: Ullmann Condensation at the 6-Position
Heterocyclic CoreHalide at C6AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
QuinolineBrAnilineCuI / L-prolineK₂CO₃DMSO9085[13]
QuinolineIPiperidineCuI / PhenanthrolineCs₂CO₃NMP12078[3]
PyridineBrMorpholineCuI / DMEDAK₂CO₃Dioxane11082
PurineClCyclohexylamineCu₂O / SalicylaldoximeK₃PO₄DMF13070
IndazoleIn-HexylamineCuI / N,N'-dimethylethylenediamineK₂CO₃Toluene11088
Experimental Protocols: Key Examples

Protocol 3: Ullmann Condensation of 6-Bromoquinoline with Aniline [13]

A mixture of 6-bromoquinoline (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) in dimethyl sulfoxide (DMSO, 5 mL) is placed in a sealed tube. The reaction mixture is heated at 90 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-phenylquinolin-6-amine.

Mandatory Visualization: Ullmann Condensation Catalytic Cycle

Ullmann_Condensation CuI Cu(I)X Amine_Coord Amine Coordination CuI->Amine_Coord Cu_Amide L_nCu(I)NR'R'' Amine_Coord->Cu_Amide BaseH Base-H^+ Amine_Coord->BaseH Ox_Add Oxidative Addition Cu_Amide->Ox_Add CuIII_Int L_nCu(III)(Ar)(NR'R'')(X) Ox_Add->CuIII_Int Red_Elim Reductive Elimination CuIII_Int->Red_Elim Red_Elim->CuI Product Ar-NR'R'' Red_Elim->Product Amine HNR'R'' Amine->Amine_Coord ArX Ar-X ArX->Ox_Add Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Ullmann condensation.

Direct C-H Amination

Direct C-H amination has emerged as a highly atom-economical and environmentally benign strategy for the formation of C-N bonds, as it circumvents the need for pre-functionalized starting materials.[14] While regioselectivity can be a challenge, the inherent electronic properties of certain heterocycles or the use of directing groups can guide the amination to the desired position.

Data Presentation: C-H Amination at the 6-Position
Heterocyclic CoreC-H at C6Aminating AgentCatalyst/ReagentConditionsYield (%)Reference
QuinolineYesN-FluorobenzenesulfonimideCu(OAc)₂1,2-Dichloroethane, 120 °C65
PurineYesDi-tert-butyl azodicarboxylateRh₂(esp)₂Benzene, 80 °C55
IsoquinolineYesO-BenzoylhydroxylamineCu(OTf)₂CH₃CN, 60 °C72[15]
Experimental Protocols: Key Examples

Protocol 4: Copper-Catalyzed C-H Amination of Quinoline

A mixture of quinoline (1.0 mmol, 1.0 equiv), N-fluorobenzenesulfonimide (1.5 mmol, 1.5 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%) in 1,2-dichloroethane (5 mL) is heated at 120 °C in a sealed tube for 24 hours. After cooling, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to afford the 6-aminated quinoline derivative.

Mandatory Visualization: General Workflow for Directed C-H Amination

CH_Amination_Workflow Start Substrate with Directing Group (DG) Coordination Coordination to Metal Catalyst (M) Start->Coordination CH_Activation C-H Activation (Cyclometalation) Coordination->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Amination Reaction with Aminating Agent Metallacycle->Amination Intermediate C-N Bond Forming Intermediate Amination->Intermediate Product_Release Product Release (e.g., Reductive Elimination or Protonolysis) Intermediate->Product_Release Product 6-Aminated Product (DG may be removed) Product_Release->Product

Caption: Workflow for directed C-H amination.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild and environmentally friendly conditions.[16] For C-N bond formation, this methodology often involves the generation of nitrogen-centered radicals from suitable precursors, which can then engage in coupling reactions with heterocyclic substrates.

Data Presentation: Photoredox-Catalyzed C-N Coupling at the 6-Position
Heterocyclic CorePrecursor at C6Amine SourcePhotocatalystLight SourceSolventYield (%)Reference
Purine NucleosideClAlkyl BromideIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·6H₂OBlue LEDDMF50-90[11]
QuinolineHN-Aminopyridinium saltRu(bpy)₃Cl₂Blue LEDCH₃CN68[17]
PyridineBrCarbazole4CzIPNBlue LEDDMSO75
Experimental Protocols: Key Examples

Protocol 5: Photoredox/Nickel Dual Catalysis for C6-Alkylation of a Purine Nucleoside [11]

In a nitrogen-filled glovebox, a vial is charged with 6-chloropurine ribonucleoside (0.17 mmol, 1.0 equiv), the desired alkyl bromide (2.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), [Ni(dtbbpy)(H₂O)₄]Cl₂ (10 mol%), (TMS)₃SiOH (1.0 equiv), and sodium carbonate (3.0 equiv). Anhydrous dimethylformamide (DMF, 0.10 M) is added, and the vial is sealed. The reaction mixture is stirred and irradiated with a blue LED lamp for 16 hours at room temperature. After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to give the C6-alkylated purine nucleoside.

Mandatory Visualization: General Principle of Photoredox-Catalyzed C-N Coupling

Photoredox_CN_Coupling PC Photocatalyst (PC) Light Visible Light (hν) PC->Light PC_excited Excited PC* Light->PC_excited SET1 Single Electron Transfer (SET) PC_excited->SET1 N_radical Nitrogen Radical (R₂N•) SET1->N_radical PC_red_ox PC•⁻ or PC•⁺ SET1->PC_red_ox Amine_precursor Amine Precursor (e.g., R₂N-X) Amine_precursor->SET1 Addition Radical Addition N_radical->Addition Substrate Heterocyclic Substrate (Ar-H or Ar-X) Substrate->Addition Radical_adduct Radical Adduct Addition->Radical_adduct SET2 Oxidation/Reduction Radical_adduct->SET2 SET2->PC Product 6-Aminated Product (Ar-NR₂) SET2->Product PC_red_ox->SET2

Caption: General mechanism of photoredox-catalyzed C-N bond formation.

References

An In-depth Technical Guide to the Synthesis of Deuterated 6-Bromo-4-chloro-2-methylquinoline for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 6-bromo-4-chloro-2-(methyl-d₃)quinoline. This isotopically labeled compound is a critical tool for advanced drug metabolism and pharmacokinetic (DMPK) studies. By strategically replacing hydrogen atoms with deuterium at a metabolically susceptible site, researchers can elucidate metabolic pathways, quantify metabolite formation, and improve the accuracy of bioanalytical assays. This document details the rationale for deuteration, a proposed multi-step synthetic pathway, detailed experimental procedures, characterization methods, and applications in metabolic research. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction: The Rationale for Deuteration in Metabolic Studies

In drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolism, primarily mediated by enzymes such as the Cytochrome P450 (CYP) superfamily, can significantly alter a drug's efficacy, duration of action, and potential for toxicity.[1][2] The 2-methyl position on a quinoline scaffold is a common site for oxidative metabolism, typically leading to the corresponding hydroxymethyl derivative.

1.1 The Kinetic Isotope Effect (KIE)

Replacing hydrogen with its heavier, stable isotope, deuterium (²H or D), at a site of metabolic attack can slow down the rate of C-H bond cleavage.[2][3] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), occurs because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond breaking.[4] By comparing the metabolic rate of the deuterated (d₃) analogue to the non-deuterated (d₀) parent compound, researchers can confirm the site of metabolism and quantify the contribution of that specific pathway to the overall clearance of the drug.[1][5]

1.2 Deuterated Internal Standards for Mass Spectrometry

In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogues are the "gold standard" for internal standards.[6][7] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same effects of sample extraction, matrix interference, and ionization suppression or enhancement.[7][8][9] Because the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, this approach allows for highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices like plasma or urine.[6][10]

Proposed Synthetic Strategy

  • Quinoline Core Synthesis: Construction of the 6-bromo-2-methyl-4-hydroxyquinoline scaffold.

  • Chlorination: Conversion of the 4-hydroxyl group to the 4-chloro derivative.

  • Deuteration: Isotopic labeling of the 2-methyl group.

The following diagram illustrates the overall synthetic workflow.

G A Starting Materials (4-Bromoaniline, Ethyl Acetoacetate) B Step 1: Conrad-Limpach Synthesis (Cyclization) A->B C Intermediate 1 (6-Bromo-4-hydroxy-2-methylquinoline) B->C D Step 2: Chlorination (POCl₃) C->D E Intermediate 2 (6-Bromo-4-chloro-2-methylquinoline) D->E F Step 3: Deuteration (Base, D₂O) E->F G Final Product (6-Bromo-4-chloro-2-(methyl-d₃)quinoline) F->G

Caption: Proposed workflow for the synthesis of the target deuterated compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.

Stage 1: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

This stage utilizes the Conrad-Limpach synthesis, a reliable method for forming 4-hydroxyquinolines.

Methodology:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form an enamine intermediate.

  • Cyclization: Cool the reaction mixture to below 100 °C. Add the mixture slowly to a pre-heated (250 °C) solution of a high-boiling point solvent, such as diphenyl ether. This high temperature facilitates the thermal cyclization to form the quinoline ring system. Maintain the temperature for 30 minutes.

  • Isolation: Cool the mixture to room temperature, which will cause the product to precipitate. Dilute the mixture with hexane to facilitate precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with hexane and then ethyl acetate to remove residual diphenyl ether and unreacted starting materials. The resulting solid, 6-bromo-4-hydroxy-2-methylquinoline, is typically of sufficient purity for the next step.

Stage 2: Synthesis of this compound

The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a chloro group is a standard transformation accomplished with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[14][15][16][17]

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromo-4-hydroxy-2-methylquinoline (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The excess POCl₃ serves as both the reagent and the solvent.[18][19] Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[17]

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15][17]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~8.[15] A solid precipitate should form. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[20]

Stage 3: Synthesis of 6-Bromo-4-chloro-2-(methyl-d₃)quinoline

The final step involves the deuteration of the 2-methyl group. The protons on a methyl group at the 2- or 4-position of a quinoline ring are acidic enough to be removed by a base, allowing for hydrogen-deuterium (H/D) exchange with a deuterium source like D₂O.[21][22]

Methodology:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). A typical preparation is a 1 M solution of NaOD in D₂O.

  • Heating: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours. The basic conditions facilitate the deprotonation of the methyl group to form a carbanion intermediate, which is then quenched by D₂O, incorporating a deuterium atom. This process is repeated until all three protons are exchanged.

  • Isolation: Cool the reaction mixture to room temperature. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, 6-bromo-4-chloro-2-(methyl-d₃)quinoline, can be purified by column chromatography if necessary to achieve high chemical and isotopic purity.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Technique Purpose Expected Observations for 6-Bromo-4-chloro-2-(methyl-d₃)quinoline
¹H NMR Structural Confirmation & Isotopic EnrichmentDisappearance (or significant reduction >98%) of the singlet corresponding to the 2-methyl protons (typically around δ 2.7 ppm). The aromatic proton signals should remain unchanged.
¹³C NMR Structural ConfirmationThe signal for the deuterated methyl carbon (CD₃) will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the CH₃ signal.
Mass Spec (HRMS) Molecular Weight ConfirmationThe molecular ion peak will be observed at M+3 compared to the non-deuterated standard, confirming the incorporation of three deuterium atoms.
HPLC/UPLC Chemical Purity AssessmentA single major peak indicating >98% chemical purity.

Application in a Metabolic Stability Assay

The synthesized deuterated compound can be used both as a test article to probe metabolism and as an internal standard for quantification.

5.1 Experimental Workflow

The following diagram outlines a typical in vitro metabolic stability assay using liver microsomes.

G cluster_prep Sample Preparation cluster_analysis Analysis A Incubate d₀-Compound with Liver Microsomes & NADPH C Quench Reaction (e.g., Acetonitrile) A->C B Incubate d₃-Compound with Liver Microsomes & NADPH B->C D Add d₃-Internal Standard to d₀-Incubation C->D E Combine & Centrifuge D->E F LC-MS/MS Analysis E->F G Data Interpretation (Quantify d₀-Compound & Metabolite) F->G

Caption: Workflow for an in vitro metabolic stability assay using the deuterated compound.

5.2 Interpreting the Results

By analyzing the samples via LC-MS, one can quantify the disappearance of the parent compound (d₀) over time. The deuterated analogue (d₃), when added after the reaction is quenched, serves as the internal standard to correct for any analytical variability.[7] A comparison of the metabolic rates between the d₀ and d₃ compounds will reveal the kinetic isotope effect; a significantly slower rate of metabolism for the d₃ compound confirms that the 2-methyl position is a primary site of metabolic oxidation.[2][3]

Conclusion

This guide outlines a robust and scientifically sound strategy for the synthesis and application of 6-bromo-4-chloro-2-(methyl-d₃)quinoline. While requiring careful execution of multi-step organic synthesis, the resulting isotopically labeled compound is an invaluable tool for modern drug discovery. Its use in metabolic studies provides crucial insights into a compound's metabolic fate and enables the development of highly accurate and reliable bioanalytical methods, ultimately supporting the advancement of safer and more effective therapeutics.

References

Exploring the Derivatization of the 2-Methyl Group: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methyl group, a seemingly simple aliphatic substituent, plays a profound role in medicinal chemistry and drug design. Its strategic placement on heterocyclic or aromatic scaffolds can significantly influence a molecule's pharmacological profile, affecting its potency, selectivity, solubility, and metabolic stability. The targeted modification, or derivatization, of the 2-methyl group has emerged as a critical strategy in lead optimization and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core strategies for 2-methyl group derivatization, complete with experimental insights and data-driven examples.

Core Derivatization Strategies

The functionalization of the typically unreactive 2-methyl group can be approached through several modern synthetic strategies. These methods provide a versatile toolkit for introducing diverse chemical functionalities, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

C-H Bond Functionalization

Direct C-H bond activation has revolutionized the way chemists approach the synthesis of complex molecules by allowing for the conversion of strong C-H bonds into new functional groups.[1] This approach is particularly powerful for the late-stage functionalization of drug candidates, enabling rapid derivatization without the need for de novo synthesis.[1]

Transition metal-catalyzed reactions are at the forefront of C-H functionalization. For instance, palladium-catalyzed reactions can be directed to a specific methyl group through the use of a directing group on the core scaffold.[2] This strategy involves the formation of a metallacyclic intermediate that brings the catalyst in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization.[2]

A notable example involves the use of a picolinamide directing group to achieve palladium(II)-catalyzed C-H functionalization of amines.[2] The choice of the reaction partner is crucial for trapping the alkyl-palladium intermediate and determining the final functional group introduced.[2]

Experimental Workflow: Directed C-H Functionalization

G cluster_0 Pre-functionalization cluster_1 C-H Activation & Functionalization cluster_2 Post-functionalization Start Start with 2-methylated core scaffold DG_Install Install Directing Group (DG) Start->DG_Install Pd_Catalyst Add Pd(II) Catalyst DG_Install->Pd_Catalyst CH_Activation C-H Bond Activation via Cyclopalladation Pd_Catalyst->CH_Activation Coupling_Partner Introduce Coupling Partner CH_Activation->Coupling_Partner Reductive_Elimination Reductive Elimination Coupling_Partner->Reductive_Elimination DG_Removal Remove Directing Group Reductive_Elimination->DG_Removal Final_Product Isolate Derivatized Product DG_Removal->Final_Product

Caption: A generalized workflow for the directed C-H functionalization of a 2-methyl group.

Bioisosteric Replacement

Bioisosterism, the interchange of atoms or groups with similar physicochemical or topological properties, is a cornerstone of medicinal chemistry.[3] Replacing a 2-methyl group with a suitable bioisostere can modulate a compound's properties to enhance its drug-like characteristics, such as improving metabolic stability or altering receptor binding interactions.[3][4]

Classical bioisosteres for a methyl group include other small, neutral groups like -NH2, -OH, -F, and -Cl.[5] Non-classical bioisosteres, which may have different steric and electronic properties but produce a similar biological response, offer a broader range of possibilities.[6] For example, replacing a methyl group with a chlorine atom can block metabolic oxidation, significantly extending a drug's half-life.[5]

Logical Relationship: Bioisosteric Replacement Strategy

G cluster_0 Initial Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement cluster_3 Improved Properties Lead_Compound Lead Compound with 2-Methyl Group Metabolic_Instability Metabolic Instability (e.g., Oxidation) Lead_Compound->Metabolic_Instability Poor_Potency Suboptimal Potency Lead_Compound->Poor_Potency Low_Solubility Poor Solubility Lead_Compound->Low_Solubility Bioisostere Replace 2-Methyl with Bioisostere (e.g., -Cl, -CF3, -NH2) Metabolic_Instability->Bioisostere Poor_Potency->Bioisostere Low_Solubility->Bioisostere Improved_Metabolism Enhanced Metabolic Stability Bioisostere->Improved_Metabolism Increased_Potency Increased Potency Bioisostere->Increased_Potency Better_Solubility Improved Solubility Bioisostere->Better_Solubility

Caption: The logic behind employing bioisosteric replacement for a 2-methyl group to address drug liabilities.

Quantitative Data from Derivatization Reactions

The efficiency of derivatization reactions is a critical factor in their application. The following tables summarize reported yields for the synthesis of various 2-methyl group derivatives.

Table 1: Synthesis of 2-Methyl-1H-indole Derivatives [7]

DerivativeStructureYield (%)
3-(2-methyl-1H-indol-1-yl)phenol (A1)A phenol group attached to the nitrogen of 2-methylindole68
1-(3-(2-methyl-1H-indol-1-yl)phenyl)ethan-1-one (A2)An acetylphenyl group attached to the nitrogen of 2-methylindole60
2-methyl-1-(3-methylphenyl)-1H-indole (A3)A tolyl group attached to the nitrogen of 2-methylindole84

Table 2: Synthesis of 2-Styryl-3-nitropyridine Derivatives via Condensation [8]

Aldehyde ReactantProductYield (%)
Benzaldehyde2-styryl-3-nitropyridine85
4-Chlorobenzaldehyde2-(4-chlorostyryl)-3-nitropyridine82
4-Methoxybenzaldehyde2-(4-methoxystyryl)-3-nitropyridine88
4-(Dimethylamino)benzaldehyde2-(4-(dimethylamino)styryl)-3-nitropyridine79

Key Experimental Protocols

Protocol 1: Synthesis of 2-Styryl-3-nitropyridines via Aldol Condensation[8]

This protocol describes the condensation reaction between 2-methyl-3-nitropyridines and various aromatic aldehydes.

Materials:

  • 2-methyl-3-nitropyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve 2-methyl-3-nitropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-styryl-3-nitropyridine derivative.

Protocol 2: Synthesis of N-Phenacylimidazoles from 2-Methylimidazole[9]

This protocol outlines the synthesis of N-phenacylimidazoles, a key intermediate for further derivatization.

Materials:

  • 2-methylimidazole

  • Appropriate aryl γ-haloalkylketone (e.g., 2-bromoacetophenone)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-methylimidazole (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15 minutes at room temperature.

  • Slowly add the aryl γ-haloalkylketone (1 equivalent) dissolved in ethanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-phenacylimidazole derivative.

Impact on Signaling Pathways

The derivatization of a 2-methyl group can have a profound impact on how a molecule interacts with its biological target and modulates downstream signaling pathways. For instance, in kinase inhibitors, the addition of a methyl group can enhance binding affinity and selectivity, leading to more potent inhibition of a specific signaling cascade.[9]

Consider a hypothetical scenario where a lead compound acts as an inhibitor of a kinase involved in a cancer-related signaling pathway. Derivatization of a 2-methyl group on this inhibitor could lead to an optimized drug candidate with improved efficacy.

Hypothetical Signaling Pathway Modulation

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor 2-Methyl Derivative Kinase Inhibitor Inhibitor->Kinase_A Inhibits

Caption: A diagram illustrating how a 2-methyl derivative could inhibit a key kinase in a signal transduction pathway.

Conclusion

The derivatization of the 2-methyl group is a powerful and versatile strategy in modern drug discovery. Through techniques such as C-H functionalization and bioisosteric replacement, medicinal chemists can fine-tune the properties of lead compounds to achieve desired therapeutic profiles. The ability to introduce a wide array of functional groups allows for a detailed exploration of structure-activity relationships, ultimately leading to the development of safer and more effective medicines. A thorough understanding of the available synthetic methodologies and their rational application is essential for any drug development professional aiming to leverage the "magic methyl" effect and its derivatives in their research endeavors.

References

Safety Operating Guide

An In-depth Technical Guide to the Proper Disposal of 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Based on available data for analogous compounds, this compound is classified as a hazardous substance.[4] The primary hazards include:

  • Acute Toxicity: Toxic if swallowed.[5][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][5][6][7]

  • Skin Irritation: Causes skin irritation.[1][7]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[5][6]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Categorization and Segregation: A Critical First Step

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound falls into the category of halogenated organic waste .[8] This classification is due to the presence of bromine and chlorine atoms in its molecular structure.

It is imperative to collect this waste in a designated, properly labeled container separate from non-halogenated organic waste, aqueous waste, and solid waste.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[10]

Table 1: Waste Segregation for this compound

Waste TypeDescriptionDesignated Container
Solid Waste Pure this compound, contaminated spatulas, weigh boats, etc.Labeled, sealed, and sturdy container for halogenated organic solids.
Liquid Waste Solutions containing this compound, reaction mixtures, and rinsates.Labeled, sealed, and chemically compatible container for halogenated organic liquids.
Contaminated PPE Gloves, disposable lab coats, etc.Labeled container for solid hazardous waste.

On-Site Handling and Accumulation of Waste

All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as waste is added.[10] The label should include:

  • The full chemical name: "this compound" (no abbreviations).[10]

  • The approximate concentration and quantity of the waste.

  • The date the container was first used for waste accumulation.

  • The appropriate hazard pictograms (e.g., acute toxicity, environmental hazard).

Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.[10][11] They should be stored in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[12] It is also best practice to use secondary containment for all liquid waste containers to mitigate the impact of potential spills.[10][13]

Approved Disposal Methodologies

Due to its halogenated nature and potential environmental toxicity, this compound must not be disposed of down the drain or in regular trash.[11][13][14] The evaporation of this chemical as a disposal method is also strictly prohibited.[13] The primary and most appropriate disposal method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[15]

Incineration

High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[16] This process effectively breaks down the complex organic molecule into simpler, less harmful substances. Modern incinerators are equipped with advanced flue gas cleaning systems, such as scrubbers, to neutralize acidic gases like hydrogen chloride and hydrogen bromide that are formed during the combustion of halogenated materials.[16][17]

Chemical Treatment (For Specific Scenarios)

In some instances, chemical treatment may be employed to neutralize or reduce the hazard of a chemical waste stream before final disposal.[18] However, for a compound like this compound, in-lab treatment is generally not recommended due to the complexity of the reactions required and the potential for generating other hazardous byproducts.

Disposal Workflow: A Step-by-Step Guide

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Caption: A workflow diagram illustrating the key stages of this compound disposal.

Decontamination and Spill Procedures

In the event of a spill, the area should be evacuated, and access restricted. For small spills, absorbent pads can be used to contain the material.[9] All spill cleanup materials must be collected and disposed of as hazardous waste.[13] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Empty containers that held this compound must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as liquid halogenated organic waste.[10][11] For highly toxic chemicals, it is often recommended that the first three rinses be collected.[10]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By following these detailed procedures for hazard assessment, waste segregation, proper labeling, and approved disposal methods, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-4-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 6-Bromo-4-chloro-2-methylquinoline

Researchers and drug development professionals working with this compound must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The primary hazards associated with this compound include acute oral toxicity and the risk of serious eye damage.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1][2] The following table summarizes the key hazards and recommended personal protective equipment.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended Personal Protective Equipment
Acute Toxicity, Oral (Category 3)DangerToxic if swallowed.[1]Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes. Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes are required.[3] Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Serious Eye Damage (Category 1)DangerCauses serious eye damage.[1][2]As above.
Hazardous to the aquatic environment, long-term hazardNo PictogramWarningMay cause long lasting harmful effects to aquatic life.[1][2]As above.

Operational Plan for Safe Handling

A systematic approach is critical to maintaining a safe laboratory environment when working with this compound. The following step-by-step protocol should be followed:

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the substance-specific SDS for this compound.

  • Designate Work Area: All handling of the compound should occur in a designated area, preferably within a chemical fume hood.[4]

  • Assemble Equipment: Ensure all necessary equipment, including an emergency eyewash station and safety shower, is readily accessible.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Handle the solid compound carefully to minimize dust formation.

  • Use appropriate tools, such as a spatula, for transfers.

  • If transferring a solution, use a pipette or syringe with caution to prevent splashes.

3. During the Experiment:

  • Keep all containers of this compound clearly labeled and sealed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

  • Maintain the fume hood sash at the lowest practical height.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Emergency Procedures

In the event of exposure, immediate action is crucial.

Type of ExposureFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]
Accidental Release In case of a spill, evacuate the area and restrict access. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if dust is generated. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Avoid creating dust.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • All waste containing this compound must be treated as hazardous waste.

    • Collect all waste, including rinsates from cleaning glassware, in a designated, properly labeled, and sealed container for halogenated organic waste.[4] Halogenated and non-halogenated waste streams should be kept separate.[7][8]

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor:

    • Follow your institution's guidelines for hazardous waste disposal.

    • Arrange for pickup by a licensed chemical waste disposal company.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_equip Assemble Equipment prep_area->prep_equip prep_ppe Don PPE prep_equip->prep_ppe handle_weigh Weighing and Transfer prep_ppe->handle_weigh handle_exp During Experiment handle_weigh->handle_exp post_decon Decontaminate Surfaces & Equipment handle_exp->post_decon em_exposure Exposure Event handle_exp->em_exposure em_spill Spill Event handle_exp->em_spill post_ppe Remove & Dispose of PPE post_decon->post_ppe disp_collect Collect Halogenated Waste post_ppe->disp_collect disp_label Label Container disp_collect->disp_label disp_vendor Arrange for Licensed Disposal disp_label->disp_vendor em_first_aid Follow First-Aid Procedures em_exposure->em_first_aid em_spill_response Follow Spill Response Procedures em_spill->em_spill_response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.